Leu-AMS R enantiomer
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2R)-2-amino-4-methylpentanoyl]sulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O7S/c1-7(2)3-8(17)15(26)22-31(27,28)29-4-9-11(24)12(25)16(30-9)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t8-,9-,11-,12-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEDFDTWJLGMBO-BDMGVTFQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of Leu-AMS R-Enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The R-enantiomer of Leucyl-adenylate sulfamate (Leu-AMS) is a potent and specific inhibitor of Leucyl-tRNA Synthetase (LRS), a critical enzyme in protein synthesis and a key regulator of the mTORC1 signaling pathway. This guide provides an in-depth analysis of the mechanism of action of the Leu-AMS R-enantiomer, consolidating available data on its inhibitory effects, outlining detailed experimental protocols for its characterization, and visualizing the intricate signaling pathways it modulates. Understanding the specific interactions and downstream cellular consequences of this enantiomer is paramount for its potential development as a therapeutic agent, particularly in oncology and metabolic disorders.
Introduction
Leucyl-tRNA Synthetase (LRS) performs a dual role within the cell. Its canonical function is the ATP-dependent ligation of leucine to its cognate tRNA (tRNALeu), an essential step in protein translation. Beyond this fundamental role, LRS has emerged as a critical intracellular leucine sensor that, upon binding to leucine, activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.
Leu-AMS, a stable analog of the leucyl-adenylate intermediate formed during the aminoacylation reaction, acts as a powerful inhibitor of LRS. While much of the literature discusses Leu-AMS as a racemate, emerging evidence suggests stereospecificity in its interaction with LRS. This guide focuses on the R-enantiomer of Leu-AMS, dissecting its mechanism of action on both the catalytic and signaling functions of LRS.
Mechanism of Action: A Dual Inhibition Strategy
The Leu-AMS R-enantiomer exerts its effects by targeting the two primary functions of LRS:
-
Inhibition of Catalytic Activity: The R-enantiomer of Leu-AMS acts as a competitive inhibitor by binding to the active site of LRS, mimicking the leucyl-adenylate intermediate. This occupation of the active site prevents the binding of leucine and ATP, thereby halting the synthesis of Leu-tRNALeu. The disruption of this crucial step in protein synthesis can lead to cell growth arrest and apoptosis.
-
Modulation of mTORC1 Signaling: LRS, in its leucine-bound state, interacts with the RagD GTPase, a key component of the Rag GTPase heterodimer that is essential for mTORC1 activation at the lysosomal surface. By binding to the leucine-binding site of LRS, the Leu-AMS R-enantiomer is expected to prevent the conformational changes necessary for the LRS-RagD interaction. This disruption effectively uncouples intracellular leucine levels from mTORC1 activation, leading to the downregulation of downstream signaling cascades that control cell growth and proliferation.
Quantitative Analysis of LRS Inhibition
While specific quantitative data for the Leu-AMS R-enantiomer is not extensively available in publicly accessible literature, the inhibitory activity of the racemic Leu-AMS has been characterized. It is crucial for future research to dissect the enantiomer-specific contributions to this inhibition.
| Inhibitor | Target | Assay Type | Reported IC50 | Reference |
| Leu-AMS (racemate) | Leucyl-tRNA Synthetase (LRS) | Enzymatic Assay | 22.34 nM | [1] |
Further studies are required to determine the specific IC50 and binding affinity (Kd) of the Leu-AMS R-enantiomer.
Signaling Pathway Modulation
The interaction of the Leu-AMS R-enantiomer with LRS initiates a cascade of events that ultimately leads to the inhibition of the mTORC1 signaling pathway.
References
Chiral Synthesis of Leu-AMS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-aminomethylsulfonate (Leu-AMS), a stable analogue of the leucyl-adenylate intermediate, is a pivotal tool in the study of leucyl-tRNA synthetase (LARS) and its multifaceted roles in cellular processes. As a potent inhibitor of LARS, Leu-AMS allows for the detailed investigation of the enzyme's catalytic mechanism and its non-canonical functions, particularly in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of the chiral synthesis of L-Leu-AMS, including detailed experimental protocols and a summary of relevant quantitative data. The methodologies presented are compiled from established synthetic strategies for aminoacyl-sulfamoyl adenylate analogues.
Core Synthesis Strategy
The chiral synthesis of L-Leu-AMS is a multi-step process that involves the preparation of a protected adenosine sulfamate intermediate, followed by coupling with a protected L-leucine, and subsequent deprotection to yield the final product. The stereochemistry of the leucine moiety is preserved throughout the synthesis by the use of appropriate protecting groups.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of aminoacyl-sulfamoyl adenylate analogues.
Part 1: Synthesis of 5'-Sulfamoyladenosine
This part of the synthesis focuses on the preparation of the key adenosine intermediate.
1.1: Synthesis of 2',3'-O-Isopropylideneadenosine
-
Reaction: Adenosine is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst to protect the 2' and 3' hydroxyl groups of the ribose sugar.
-
Materials: Adenosine, 2,2-dimethoxypropane, p-toluenesulfonic acid, Acetone.
-
Procedure:
-
Suspend adenosine (1 equivalent) in acetone.
-
Add 2,2-dimethoxypropane (1.5 equivalents) and p-toluenesulfonic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 24 hours.
-
Neutralize the reaction with sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
-
1.2: Synthesis of 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine
-
Reaction: The protected adenosine is sulfamoylated at the 5' position using sulfamoyl chloride.
-
Materials: 2',3'-O-Isopropylideneadenosine, Sulfamoyl chloride, Pyridine.
-
Procedure:
-
Dissolve 2',3'-O-Isopropylideneadenosine (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C.
-
Add sulfamoyl chloride (1.2 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 4 hours and then at room temperature overnight.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Chiral Coupling and Deprotection
This section details the coupling of the chiral leucine moiety to the adenosine intermediate.
2.1: Synthesis of N-Boc-L-leucine N-hydroxysuccinimide ester (Boc-L-Leu-OSu)
-
Reaction: N-Boc-L-leucine is activated with N-hydroxysuccinimide to facilitate amide bond formation.
-
Materials: N-Boc-L-leucine, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-L-leucine (1 equivalent) and NHS (1.1 equivalents) in DCM.
-
Cool the solution to 0°C.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Stir the mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
-
2.2: Synthesis of 2',3'-O-Isopropylidene-5'-O-[N-(N-Boc-L-leucyl)sulfamoyl]adenosine
-
Reaction: The activated L-leucine is coupled to the 5'-sulfamoyladenosine intermediate.
-
Materials: 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine, Boc-L-Leu-OSu, Cesium carbonate (Cs2CO3), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine (1 equivalent) and Boc-L-Leu-OSu (1.2 equivalents) in anhydrous DMF.
-
Add Cs2CO3 (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
2.3: Synthesis of L-Leucyl-aminomethylsulfonate (L-Leu-AMS)
-
Reaction: The Boc and isopropylidene protecting groups are removed under acidic conditions to yield the final product.
-
Materials: 2',3'-O-Isopropylidene-5'-O-[N-(N-Boc-L-leucyl)sulfamoyl]adenosine, Trifluoroacetic acid (TFA), Water.
-
Procedure:
-
Dissolve the protected Leu-AMS precursor in a mixture of TFA and water (e.g., 80% aqueous TFA).
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The crude product can be purified by preparative HPLC.
-
Data Presentation
| Step No. | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1.1 | Isopropylidene protection | Adenosine | 2,2-dimethoxypropane, p-TsOH | 2',3'-O-Isopropylideneadenosine | ~90 |
| 1.2 | Sulfamoylation | 2',3'-O-Isopropylideneadenosine | Sulfamoyl chloride, Pyridine | 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine | ~75 |
| 2.1 | Leucine activation | N-Boc-L-leucine | NHS, DCC | Boc-L-Leu-OSu | >95 |
| 2.2 | Coupling reaction | 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine | Boc-L-Leu-OSu, Cs2CO3 | Protected L-Leu-AMS | ~80 |
| 2.3 | Deprotection | Protected L-Leu-AMS | TFA, Water | L-Leu-AMS | ~95 |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Visualizations
Logical Workflow for the Chiral Synthesis of L-Leu-AMS
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Leu-AMS: Discovery, Historical Context, and Applications in Elucidating the mTORC1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucyl-sulfamoyl-adenylate (Leu-AMS) is a non-hydrolyzable aminoacyl-adenylate analog of the leucyl-AMP intermediate formed during the charging of tRNALeu by leucyl-tRNA synthetase (LARS1). Its significance in cellular biology and drug discovery stems from its potent and specific inhibition of the catalytic activity of LARS1. This technical guide provides a comprehensive overview of the discovery and historical context of Leu-AMS, its mechanism of action, and its application as a critical tool to dissect the dual functions of LARS1 in both protein synthesis and the leucine-sensing arm of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate its use in research settings.
Discovery and Historical Context
The development of aminoacyl-AMP analogs was driven by the need for stable molecules that could mimic the transient intermediates of the aminoacyl-tRNA synthetase reaction. These analogs have been instrumental in structural and functional studies of these essential enzymes. Leu-AMS, a leucyl-sulfamoyl-adenylate, emerged from these efforts as a potent inhibitor of leucyl-tRNA synthetase (LARS1)[1][2].
Initially, research focused on the role of LARS1 in protein synthesis, its canonical function. However, subsequent studies revealed a "moonlighting" function for LARS1 as an intracellular leucine sensor that activates the mTORC1 pathway, a central regulator of cell growth and proliferation[3][4]. The discovery that some compounds could inhibit the leucine-sensing function of LARS1 without affecting its catalytic activity spurred further investigation into the distinct mechanisms governing these two roles[5].
Leu-AMS and its derivatives were synthesized and characterized as potent inhibitors of the catalytic activity of LARS1. This specificity made Leu-AMS an invaluable tool to uncouple the catalytic function of LARS1 from its signaling function, allowing researchers to probe the intricacies of the leucine-mTORC1 pathway independently of global protein synthesis inhibition. More recently, derivatives of leucyladenylate sulfamates have been explored as potential anticancer agents by targeting the LARS1-mediated activation of mTORC1, particularly in cancers exhibiting hyperactive mTORC1 signaling.
Mechanism of Action
Leu-AMS acts as a competitive inhibitor of LARS1 by binding tightly to the catalytic site, mimicking the leucyl-AMP intermediate. This binding prevents the subsequent transfer of leucine to its cognate tRNA, thereby inhibiting protein synthesis.
Crucially, while Leu-AMS potently inhibits the catalytic (aminoacylation) activity of LARS1, it does not interfere with the leucine-induced conformational changes in LARS1 that are necessary for its interaction with the RagD GTPase and subsequent activation of mTORC1. This differential effect is key to its utility in research.
Quantitative Data
The following table summarizes the key quantitative data for Leu-AMS.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for LARS1 (catalytic activity) | 22.34 nM | In vitro | |
| Effect on Leucine-induced S6K phosphorylation (mTORC1 activity) | No effect | HEK293T cells | |
| Cytotoxicity | Highly cytotoxic | Cancer and normal cell lines |
Experimental Protocols
Cell Culture and Transfection of HEK293T Cells
HEK293T cells are a common model for studying mTORC1 signaling.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Plasmid DNA (e.g., Myc-LARS1)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Opti-MEM
Protocol:
-
Cell Culture:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Passage cells when they reach 80-90% confluency. To passage, wash the cells with PBS, detach them with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.
-
-
Transfection:
-
The day before transfection, seed cells in 6-well plates to be 70-80% confluent at the time of transfection.
-
On the day of transfection, prepare two tubes for each well to be transfected.
-
Tube 1: Dilute plasmid DNA in Opti-MEM.
-
Tube 2: Dilute the transfection reagent in Opti-MEM.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the DNA-transfection reagent complex dropwise to the cells.
-
Incubate for 4-6 hours, then replace the medium with fresh complete medium.
-
Assay for protein expression 24-48 hours post-transfection.
-
In Vitro mTORC1 Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1.
Materials:
-
HEK293T cells
-
Lysis buffer (e.g., CHAPS-based)
-
Antibodies for immunoprecipitation (e.g., anti-Raptor)
-
Protein A/G sepharose beads
-
Kinase assay buffer (containing ATP and MgCl2)
-
Substrate (e.g., recombinant 4E-BP1 or S6K1)
-
SDS-PAGE and Western blotting reagents
-
Antibodies for detection (e.g., anti-phospho-4E-BP1)
Protocol:
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells and immunoprecipitate mTORC1 using an anti-Raptor antibody and protein A/G beads.
-
Wash the immunoprecipitates extensively with lysis buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTORC1 in kinase assay buffer.
-
Add the purified substrate (e.g., 4E-BP1).
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Detection:
-
Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate.
-
X-Ray Crystallography of LARS1 in Complex with Leu-AMS
Determining the crystal structure provides atomic-level insights into the binding of Leu-AMS.
Materials:
-
Expression vector for LARS1
-
E. coli expression strain
-
Purification resins (e.g., Ni-NTA, size exclusion chromatography)
-
Leu-AMS
-
Crystallization screens and plates
-
Cryoprotectant
Protocol:
-
Protein Expression and Purification:
-
Express recombinant LARS1 in E. coli.
-
Purify the protein using a combination of affinity and size exclusion chromatography.
-
-
Complex Formation and Crystallization:
-
Incubate the purified LARS1 with an excess of Leu-AMS.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) with various crystallization screens.
-
Optimize crystallization conditions (e.g., precipitant concentration, pH, temperature).
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the crystal structure using molecular replacement.
-
Surface Plasmon Resonance (SPR) for LARS1-RagD Interaction
SPR can be used to quantitatively measure the binding affinity and kinetics between LARS1 and its interacting partners like RagD.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified LARS1 and RagD proteins
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer
Protocol:
-
Ligand Immobilization:
-
Immobilize one of the proteins (e.g., LARS1) onto the sensor chip surface via amine coupling.
-
-
Analyte Binding:
-
Inject a series of concentrations of the other protein (the analyte, e.g., RagD) over the immobilized surface.
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Signaling Pathway of LARS1-mediated mTORC1 Activation
Caption: LARS1-mediated mTORC1 signaling pathway in response to leucine.
Experimental Workflow for Studying Leu-AMS Effect on mTORC1 Signaling
Caption: Workflow for assessing Leu-AMS impact on mTORC1 signaling.
Conclusion
Leu-AMS is a powerful and specific inhibitor of the catalytic activity of LARS1. Its unique property of not affecting the leucine-sensing function of LARS1 in mTORC1 activation makes it an indispensable tool for researchers in cell biology and drug discovery. The detailed protocols and data presented in this guide are intended to provide a solid foundation for utilizing Leu-AMS to further unravel the complexities of nutrient sensing and cellular growth control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. target.re.kr [target.re.kr]
- 4. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Imperative: A Technical Guide to the Biological Activity of Leu-AMS Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucyl-tRNA synthetase (LRS) has emerged as a critical enzyme in cellular physiology, not only for its canonical role in protein synthesis but also as a key intracellular sensor of leucine for the activation of the mTORC1 signaling pathway. Inhibition of LRS presents a compelling therapeutic strategy for various diseases, including bacterial infections and cancer. Leucyl-adenylate sulfamate (Leu-AMS) is a stable analog of the leucyl-adenylate reaction intermediate and acts as a potent inhibitor of LRS. This technical guide delves into the biological activity of the enantiomers of Leu-AMS, highlighting the principle of stereospecificity in LRS inhibition. It provides a comprehensive overview of the underlying mechanisms, quantitative data on inhibitor potency, detailed experimental protocols for assessing biological activity, and visual representations of key pathways and workflows.
Introduction: The Dual Role of Leucyl-tRNA Synthetase
Aminoacyl-tRNA synthetases are essential enzymes that catalyze the attachment of amino acids to their cognate tRNAs, the first step in protein biosynthesis.[1] Human cytosolic leucyl-tRNA synthetase (LRS) performs this vital function but also possesses a "moonlighting" role as a direct sensor of intracellular leucine levels.[2] In the presence of sufficient leucine, LRS interacts with the RagD GTPase, a key step in the activation of the mechanistic target of rapamycin complex 1 (mTORC1).[3][4] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.[5]
Given these dual functions, inhibitors of LRS have garnered significant interest. Leu-AMS, a non-hydrolyzable analog of the leucyl-AMP intermediate, competitively inhibits the aminoacylation active site of LRS. This inhibition can disrupt both protein synthesis and leucine-dependent mTORC1 signaling. Critically, the interaction between LRS and its substrates or inhibitors is highly dependent on stereochemistry. This guide focuses on the distinct biological activities of the (R)- and (S)-enantiomers of Leu-AMS and related inhibitors, providing a framework for their evaluation.
Stereospecific Inhibition of Leucyl-tRNA Synthetase
The active site of LRS is chiral and thus exhibits stereoselectivity towards its substrates and inhibitors. While direct comparative data for the enantiomers of Leu-AMS are not prevalent in publicly accessible literature, the principle of stereospecificity has been clearly demonstrated with other LRS inhibitors. For instance, studies on a novel class of benzoxaborole inhibitors targeting Mycobacterium tuberculosis LRS revealed a significant difference in potency between the (S) and (R) enantiomers.
Data Presentation: Enantiomeric Activity Comparison
The following table summarizes the inhibitory activity of the (S) and (R)-enantiomers of a 3-aminomethyl benzoxaborole inhibitor against M. tuberculosis LRS and the whole-cell activity against the bacterium. This data serves as a clear example of the importance of stereochemistry in the design of LRS inhibitors.
| Compound | Enantiomer | M. tuberculosis LRS IC50 (µM) | M. tuberculosis H37Rv MIC (µg/mL) |
| 1 | Racemate | Not Reported | Not Reported |
| 2 | (S)-isomer | 0.13 | 0.13 |
| 3 | (R)-isomer | 21 | > 100 |
| Data extracted from "Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase". |
As the data clearly indicates, the (S)-isomer is substantially more potent than the (R)-isomer, with a >160-fold difference in IC50 against the target enzyme. This highlights that only one enantiomer effectively fits into the chiral active site of LRS to exert its inhibitory effect. This principle is fundamental to the study of Leu-AMS enantiomers. The R-enantiomer of Leu-AMS is commercially available as a known potent inhibitor of LRS.
Signaling Pathways and Logical Relationships
The biological activity of Leu-AMS enantiomers is rooted in their interaction with LRS and the subsequent impact on downstream signaling. The following diagrams, generated using Graphviz, illustrate these relationships.
Diagram 1: LRS-Mediated mTORC1 Signaling Pathway
Caption: LRS as a leucine sensor for mTORC1 activation and its inhibition by Leu-AMS.
Diagram 2: Logical Flow of Stereospecific Inhibition
References
- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Leu-AMS R Enantiomer in mTOR Signaling: A Technical Guide for Researchers
Introduction
The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its activity is tightly controlled by a variety of upstream signals, including growth factors, energy status, and amino acids. Among amino acids, leucine is a particularly potent activator of mTOR complex 1 (mTORC1). This activation is primarily mediated by the leucyl-tRNA synthetase (LRS), which acts as a direct sensor of intracellular leucine levels.
Leucyl-adenylate sulfamate (Leu-AMS) is a stable analogue of the reaction intermediate leucyl-adenylate and a known inhibitor of LRS. While the racemic mixture of Leu-AMS has been studied, the specific roles of its individual stereoisomers, the R and S enantiomers, in modulating the mTOR signaling pathway have not been extensively characterized in publicly available scientific literature. This guide aims to provide a comprehensive overview of the known interactions and experimental approaches to further elucidate the function of the Leu-AMS R enantiomer in mTOR signaling, based on the current understanding of LRS-mediated mTORC1 activation.
The Leucine Sensing Pathway to mTORC1
The activation of mTORC1 by leucine is a multi-step process that occurs at the lysosomal surface.
-
Leucine Sensing by LRS: In the presence of sufficient leucine, LRS undergoes a conformational change.
-
Interaction with Rag GTPases: This conformational change allows LRS to interact with the RagD GTPase, a component of the Rag GTPase heterodimer (RagA/B-RagC/D) that is anchored to the lysosomal membrane by the Ragulator complex.
-
GTP Hydrolysis of RagD: LRS functions as a GTPase-activating protein (GAP) for RagD, promoting the hydrolysis of GTP to GDP.[1]
-
mTORC1 Recruitment and Activation: The resulting GDP-bound state of RagD, in concert with the GTP-bound state of RagA or RagB, recruits mTORC1 to the lysosome, where it is activated by Rheb.
This signaling cascade is depicted in the following diagram:
Leu-AMS as an Inhibitor of Leucyl-tRNA Synthetase
Expected Role of the this compound in mTOR Signaling
Based on the known mechanism of LRS in mTORC1 activation, the this compound could potentially act as an inhibitor of this pathway. By binding to LRS, it may prevent the conformational changes induced by leucine, thereby inhibiting the LRS-RagD interaction and subsequent mTORC1 activation.
The proposed mechanism of inhibition is illustrated below:
Experimental Protocols for Investigating the Role of this compound
To rigorously investigate the specific role of the this compound in mTOR signaling, a series of biochemical and cellular assays are required. The following sections outline key experimental protocols.
Leucyl-tRNA Synthetase (LRS) Activity Assay
This assay measures the aminoacylation activity of LRS, which is its canonical function. Inhibition of this activity by the this compound can be quantified.
Principle: The assay measures the attachment of radiolabeled leucine to its cognate tRNA by LRS.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant LRS, tRNALeu, ATP, and 3H-leucine in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the this compound (and S enantiomer as a control) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period.
-
Precipitation: Stop the reaction and precipitate the tRNA by adding trichloroacetic acid (TCA).
-
Washing: Wash the precipitate with cold TCA to remove unincorporated 3H-leucine.
-
Quantification: Dissolve the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.
In Vitro mTORC1 Kinase Assay
This assay directly measures the kinase activity of mTORC1 and can be used to assess the downstream effects of LRS inhibition by the this compound.
Principle: Immunoprecipitated mTORC1 is incubated with a substrate (e.g., 4E-BP1) and ATP. The phosphorylation of the substrate is then measured.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with the this compound or vehicle control. Stimulate with leucine to activate the mTORC1 pathway.
-
Cell Lysis: Lyse the cells in a buffer that preserves the integrity of the mTORC1 complex.
-
Immunoprecipitation: Immunoprecipitate mTORC1 from the cell lysates using an antibody against an mTORC1 component (e.g., Raptor).
-
Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer containing a purified mTORC1 substrate (e.g., recombinant 4E-BP1) and ATP.
-
Incubation: Incubate the reaction at 30°C.
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Co-Immunoprecipitation of LRS and RagD
This assay determines whether the this compound can disrupt the interaction between LRS and RagD.
Principle: An antibody against one protein is used to pull down its interacting partners from a cell lysate.
Protocol:
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with constructs expressing tagged versions of LRS and RagD (e.g., Myc-LRS and HA-RagD).
-
Treatment: Treat the cells with the this compound or vehicle control, followed by leucine stimulation.
-
Cell Lysis: Lyse the cells in a gentle lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate one of the tagged proteins (e.g., HA-RagD) using an anti-HA antibody conjugated to beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (e.g., Myc-LRS) by Western blotting using an anti-Myc antibody.
GTP-RagD Pulldown Assay
This assay measures the GTP-bound (active) state of RagD and can be used to assess the GAP activity of LRS in the presence of the this compound.
Principle: A protein domain that specifically binds to the GTP-bound form of a GTPase is used to pull down the active GTPase from a cell lysate.
Protocol:
-
Cell Culture and Treatment: Treat cells with the this compound or vehicle control, followed by leucine stimulation.
-
Cell Lysis: Lyse the cells in a buffer that preserves the nucleotide-bound state of GTPases.
-
Pulldown: Incubate the cell lysates with a GST-fusion protein containing the GTPase-binding domain of a RagD effector, which is immobilized on glutathione-agarose beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins and analyze the amount of pulled-down RagD by Western blotting using a RagD-specific antibody.
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Inhibitory Activity of Leu-AMS Enantiomers on LRS Activity
| Compound | IC50 (nM) |
| This compound | TBD |
| Leu-AMS S enantiomer | TBD |
| Racemic Leu-AMS | TBD |
Table 2: Effect of Leu-AMS Enantiomers on mTORC1 Kinase Activity
| Treatment | Substrate Phosphorylation (Fold Change vs. Leucine) |
| Leucine | 1.0 |
| Leucine + this compound | TBD |
| Leucine + Leu-AMS S enantiomer | TBD |
Table 3: Effect of Leu-AMS Enantiomers on LRS-RagD Interaction
| Treatment | Co-immunoprecipitated LRS (Relative to Input) |
| Leucine | TBD |
| Leucine + this compound | TBD |
| Leucine + Leu-AMS S enantiomer | TBD |
Table 4: Effect of Leu-AMS Enantiomers on RagD GTP Loading
| Treatment | GTP-bound RagD (Relative to Total RagD) |
| Leucine | TBD |
| Leucine + this compound | TBD |
| Leucine + Leu-AMS S enantiomer | TBD |
TBD: To be determined through experimentation.
Conclusion
While the specific role of the this compound in mTOR signaling pathways remains to be fully elucidated through dedicated research, its potential as a stereospecific inhibitor of LRS presents an exciting avenue for modulating mTORC1 activity. The experimental protocols outlined in this guide provide a framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action and therapeutic potential of this compound. Further studies are crucial to determine the enantiomer-specific effects on the LRS-RagD interaction and the downstream consequences for mTORC1 signaling, which could pave the way for the development of novel and highly specific mTORC1 inhibitors.
References
Leu-AMS R enantiomer as a leucyl-tRNA synthetase inhibitor
An In-depth Technical Guide on the Leu-AMS R Enantiomer as a Leucyl-tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucyl-tRNA synthetase (LRS), an essential enzyme in protein synthesis, has emerged as a critical target for novel therapeutic agents, including antimicrobials and anticancer drugs. LRS catalyzes the ATP-dependent ligation of leucine to its cognate tRNA, a vital step in the translation process.[1] Beyond this canonical function, human cytosolic LRS (hcLRS) also acts as a leucine sensor in the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[2][3] This whitepaper provides a comprehensive technical overview of the this compound, a potent inhibitor of LRS. It details its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization. Furthermore, it visualizes the intricate signaling pathways and experimental workflows relevant to the study of this compound.
Introduction to Leucyl-tRNA Synthetase and Its Inhibition
Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes responsible for the precise charging of amino acids onto their corresponding tRNAs, thereby ensuring the fidelity of protein translation.[4] Due to their indispensable role in cellular life, they are attractive targets for the development of antimicrobial and anticancer therapies.[5] Leucyl-tRNA synthetase (LRS), a class Ia aaRS, is particularly noteworthy due to its dual role in both protein synthesis and nutrient sensing via the mTORC1 pathway.
Inhibition of LRS disrupts protein synthesis, leading to cell growth arrest and, in many cases, cell death. The structural differences between prokaryotic and eukaryotic LRS enzymes offer a window for developing selective inhibitors. One such inhibitor is Leu-AMS, a leucyl-sulfamoyl-adenylate, which acts as a stable analog of the leucyl-adenylate (Leu-AMP) intermediate formed during the aminoacylation reaction. Leu-AMS is a potent inhibitor of LRS, and its R enantiomer is particularly noted for its activity against bacterial growth.
Mechanism of Action of this compound
The this compound exerts its inhibitory effect by targeting the catalytic site of LRS. The aminoacylation process catalyzed by LRS occurs in two steps:
-
Amino Acid Activation: Leucine and ATP bind to the active site of LRS, leading to the formation of a leucyl-adenylate (Leu-AMP) intermediate and the release of pyrophosphate (PPi).
-
tRNA Charging: The activated leucine is then transferred from the Leu-AMP intermediate to the 3'-end of its cognate tRNA (tRNALeu).
Leu-AMS, as a stable analog of the Leu-AMP intermediate, binds tightly to the synthetic active site of LRS. This binding prevents the completion of the aminoacylation reaction, thereby halting protein synthesis. Crystal structures of human LRS in complex with Leu-AMS have provided detailed insights into this interaction, revealing the key residues involved in inhibitor binding.
Beyond its role in inhibiting protein synthesis, Leu-AMS has been instrumental in elucidating the non-canonical functions of LRS. LRS acts as a direct sensor of intracellular leucine levels, and upon leucine binding, it interacts with RagD GTPase to activate the mTORC1 signaling pathway. While Leu-AMS inhibits the catalytic activity of LRS, it has been shown not to affect the leucine-induced activation of mTORC1, suggesting that the catalytic and signaling functions of LRS can be decoupled.
Quantitative Data
The inhibitory potency of Leu-AMS against LRS has been quantified, with the racemic mixture showing a half-maximal inhibitory concentration (IC50) in the nanomolar range. While specific quantitative data for the R enantiomer is not extensively published in readily available literature, it is widely acknowledged as the biologically active enantiomer for inhibiting bacterial growth.
| Inhibitor | Target | Assay | IC50 (nM) | Reference |
| Leu-AMS | Leucyl-tRNA Synthetase (LRS) | Aminoacylation Assay | 22.34 |
Signaling Pathways and Experimental Workflows
LRS in the mTORC1 Signaling Pathway
The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its activation is dependent on various upstream signals, including amino acids. LRS plays a pivotal role as a direct sensor for the amino acid leucine. The following diagram illustrates the involvement of LRS in this pathway and the point of intervention for LRS inhibitors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-Dependent Inhibition of Leucyl-tRNA-Synthetase (LeuRS): Insight into Target Vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characterization of Leu-AMS Stereoisomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucyl-Aminoacyl-tRNA Synthetase (Leu-AMS) is a critical inhibitor of leucyl-tRNA synthetase (LRS), a key enzyme in protein biosynthesis. As a chiral molecule, Leu-AMS exists as two stereoisomers, L-Leu-AMS and D-Leu-AMS. The distinct three-dimensional arrangement of these isomers can lead to significant differences in their biological activity, pharmacokinetic profiles, and toxicological properties. A thorough understanding of their physicochemical characteristics is therefore paramount for drug development and research applications. This guide provides a comprehensive overview of the key physicochemical properties of Leu-AMS stereoisomers and outlines detailed experimental protocols for their determination.
Introduction
Leucine (Leu) is an essential amino acid, and its attachment to the corresponding tRNA is a crucial step in protein synthesis, catalyzed by leucyl-tRNA synthetase (LRS). Leu-AMS, an analogue of the leucyl-adenylate intermediate, acts as a potent inhibitor of LRS.[1][2] The stereochemistry of the leucine moiety is a critical determinant of its biological activity. While the L-isomer is the naturally occurring form in proteins, the D-isomer can exhibit unique pharmacological effects. This document details the essential physicochemical parameters for the stereoisomers of Leu-AMS, providing a framework for their comprehensive characterization.
Physicochemical Properties
A comparative analysis of the physicochemical properties of L-Leu-AMS and D-Leu-AMS is crucial for understanding their behavior in biological systems. Due to the limited availability of direct experimental data for Leu-AMS stereoisomers in publicly accessible literature, the following tables provide estimated values based on the parent amino acid, L-leucine, and general chemical principles. It is important to note that the amidation of the carboxylic acid group will influence these properties.
Acid-Base Dissociation Constant (pKa)
The pKa values determine the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. For Leu-AMS, the primary ionizable group is the α-amino group. The pKa of the α-carboxyl group of leucine is around 2.36, and the α-amino group is around 9.60.[3][4][5] Upon amidation to form Leu-AMS, the carboxylic acid group is no longer ionizable. Therefore, the relevant pKa is that of the α-amino group.
Table 1: Estimated Acid-Base Dissociation Constants (pKa) of Leu-AMS Stereoisomers at 25°C
| Stereoisomer | Ionizable Group | Estimated pKa |
| L-Leu-AMS | α-Amino | ~9.60 |
| D-Leu-AMS | α-Amino | ~9.60 |
Note: These values are estimations based on the pKa of the α-amino group of L-leucine. Experimental determination is recommended for precise values.
Lipophilicity (logP and logD)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, or the distribution coefficient (logD) at a specific pH. The logP of L-leucine is approximately -1.52. The conversion of the carboxylic acid to a more neutral amide group in Leu-AMS is expected to increase its lipophilicity (resulting in a higher logP value).
Table 2: Estimated Lipophilicity of Leu-AMS Stereoisomers
| Stereoisomer | Estimated logP | Estimated logD at pH 7.4 |
| L-Leu-AMS | > -1.52 | > -1.52 |
| D-Leu-AMS | > -1.52 | > -1.52 |
Note: These are qualitative estimations. The actual values will be higher than that of L-leucine and need to be determined experimentally.
Aqueous Solubility
The aqueous solubility of a drug is critical for its formulation and bioavailability. The solubility of L-leucine in water is 24.26 g/L at 25°C. The amidation of the carboxyl group to a less polar amide is expected to decrease the aqueous solubility of Leu-AMS compared to leucine.
Table 3: Estimated Aqueous Solubility of Leu-AMS Stereoisomers
| Stereoisomer | Estimated Aqueous Solubility |
| L-Leu-AMS | < 24.26 g/L |
| D-Leu-AMS | < 24.26 g/L |
Note: These are qualitative estimations. Experimental determination is necessary for accurate solubility data.
Stability
The chemical stability of Leu-AMS stereoisomers under various conditions (pH, temperature, light) is crucial for determining their shelf-life and for designing stable formulations. As amino acid derivatives, they may be susceptible to degradation pathways such as hydrolysis of the amide bond and oxidation.
Table 4: Potential Degradation Pathways for Leu-AMS Stereoisomers
| Degradation Pathway | Description |
| Hydrolysis | Cleavage of the amide bond to yield leucine. |
| Oxidation | Degradation of the leucine side chain or other moieties. |
| Racemization | Interconversion between L- and D-isomers, particularly at extreme pH and temperature. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate characterization of Leu-AMS stereoisomers.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the Leu-AMS stereoisomer with a strong acid or base and monitoring the pH change.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh and dissolve a known amount of the Leu-AMS stereoisomer in deionized water to a final concentration of approximately 0.01 M.
-
Titration with Acid: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH after each incremental addition of the titrant.
-
Titration with Base: In a separate experiment, titrate a fresh solution of the analyte with a standardized solution of 0.1 M NaOH. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Diagram of pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP/logD by HPLC Method
A chromatographic approach is often faster and requires less material than the traditional shake-flask method.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard compounds with known logP values.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at an appropriate wavelength.
-
-
Retention Time Measurement: Inject the standard compounds and the Leu-AMS stereoisomers and record their retention times (t_R).
-
Calculation:
-
Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log k versus the known logP values of the standard compounds to generate a calibration curve.
-
Determine the logP of the Leu-AMS stereoisomers from their log k values using the calibration curve.
-
-
logD Determination: To determine logD, use buffered aqueous solutions at the desired pH (e.g., pH 7.4) as the aqueous component of the mobile phase.
Diagram of logP/logD Determination Workflow:
Caption: Workflow for logP determination by HPLC.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways.
Methodology:
-
Stress Conditions: Subject solutions of each Leu-AMS stereoisomer to a range of stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 80°C in a dry oven.
-
Photostability: Exposure to UV light (e.g., 254 nm).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from any degradation products.
-
Characterization: If significant degradation is observed, use mass spectrometry (MS) to identify the structure of the degradation products.
Diagram of Forced Degradation Study Workflow:
Caption: Workflow for forced degradation studies.
Conclusion
The physicochemical characterization of Leu-AMS stereoisomers is a fundamental requirement for their development as therapeutic agents or research tools. This guide provides a framework for understanding and determining the key properties of pKa, lipophilicity, solubility, and stability. The provided experimental protocols and workflows offer a starting point for researchers to generate the robust data necessary for informed decision-making in drug discovery and development. Given the current lack of specific public data, the experimental determination of these parameters for both L- and D-Leu-AMS is strongly encouraged.
References
- 1. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. Star Republic: Guide for Biologists [sciencegateway.org]
- 4. The proteinogenic amino acids [websites.nku.edu]
- 5. Ch27 pKa and pI values [chem.ucalgary.ca]
In-Depth Technical Guide: Initial Screening and Bioactivity of Leu-AMS R Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucyl-tRNA synthetase (LRS) is a critical enzyme in protein biosynthesis, responsible for the specific attachment of leucine to its cognate tRNA. Its essential role makes it an attractive target for the development of novel antimicrobial and therapeutic agents. Leu-AMS, a stable analogue of the leucyl-adenylate intermediate, has been identified as a potent inhibitor of LRS. This guide focuses on the initial screening and bioactivity of the R enantiomer of Leu-AMS, providing a comprehensive overview of its mechanism of action, available bioactivity data, and the experimental protocols relevant to its study. While specific comparative data for the R enantiomer remains limited in publicly accessible literature, this document compiles the existing knowledge on Leu-AMS and the established stereoselectivity of LRS to provide a foundational understanding for researchers in the field.
Introduction to Leucyl-tRNA Synthetase and its Inhibition
Leucyl-tRNA synthetase (LRS) belongs to the Class I family of aminoacyl-tRNA synthetases. These enzymes play a pivotal role in the translation of the genetic code by ensuring the fidelity of protein synthesis. The catalytic process involves a two-step reaction: the activation of leucine with ATP to form a leucyl-adenylate intermediate (Leu-AMP), followed by the transfer of the leucyl moiety to the 3' end of tRNALeu.
Inhibitors of LRS can disrupt protein synthesis, leading to bacteriostatic or bactericidal effects, making them promising candidates for antibiotic development. Leu-AMS is a non-hydrolyzable analogue of the Leu-AMP intermediate, acting as a competitive inhibitor by binding to the active site of LRS.[1]
The Stereochemistry of Leu-AMS
Leu-AMS possesses a chiral center in its leucine moiety, leading to the existence of two enantiomers: the S enantiomer (L-Leu-AMS) and the R enantiomer (D-Leu-AMS). It is well-established that aminoacyl-tRNA synthetases exhibit a high degree of stereoselectivity for the L-enantiomers of amino acids, which are the canonical building blocks of proteins. This inherent stereospecificity of the enzyme's active site suggests that the two enantiomers of Leu-AMS are likely to exhibit different biological activities.
While detailed studies directly comparing the bioactivity of the R and S enantiomers of Leu-AMS are not widely published, the general understanding of LRS function would predict that the S enantiomer, corresponding to the natural L-leucine substrate, would be a more potent inhibitor. However, the investigation of the R enantiomer is crucial to fully characterize the structure-activity relationship and to explore potential off-target effects or novel activities.
Initial Screening and Bioactivity Data
Publicly available quantitative data specifically for the Leu-AMS R enantiomer is scarce. Most studies report on the activity of racemic or unspecified mixtures of Leu-AMS. Nevertheless, the existing data for Leu-AMS provides a baseline for understanding its inhibitory potential.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Leu-AMS (unspecified) | Leucyl-tRNA Synthetase (LRS) | Enzyme Inhibition Assay | Potent inhibitor | [1] |
| Leu-AMS (unspecified) | Bacterial Growth | Minimum Inhibitory Concentration (MIC) | Active | [1] |
Note: The table summarizes the generally reported activity of Leu-AMS. Specific values for the R enantiomer are not available in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the screening and characterization of this compound.
Leucyl-tRNA Synthetase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of the compound on the target enzyme.
Objective: To measure the concentration of this compound required to inhibit 50% of the LRS enzymatic activity (IC50).
Principle: The assay measures the ATP-PPi exchange reaction catalyzed by LRS in the presence of leucine. The inhibition of this reaction by this compound is quantified.
Materials:
-
Purified Leucyl-tRNA Synthetase (bacterial or human)
-
L-leucine
-
ATP (Adenosine triphosphate)
-
32P-labeled pyrophosphate (PPi)
-
Tris-HCl buffer
-
MgCl2
-
DTT (Dithiothreitol)
-
Activated charcoal
-
This compound stock solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, ATP, and L-leucine.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding purified LRS enzyme and 32P-PPi.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for human LRS).
-
Stop the reaction by adding a solution of activated charcoal, which binds to the unincorporated 32P-ATP.
-
Filter the mixture to separate the charcoal-bound 32P-ATP from the 32P-PPi that has been incorporated into ATP.
-
Measure the radioactivity of the filtrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the data.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To determine the MIC of this compound against a specific bacterial strain.
Principle: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound stock solution
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 105 CFU/mL)
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Cellular Effects
Beyond its primary role in protein synthesis, LRS has been implicated in other cellular signaling pathways, most notably the mTORC1 (mechanistic target of rapamycin complex 1) pathway. LRS acts as a sensor for intracellular leucine levels, and in the presence of sufficient leucine, it promotes the activation of mTORC1, a key regulator of cell growth, proliferation, and metabolism.
While specific studies on the effect of the this compound on this pathway are lacking, it is plausible that by binding to LRS, it could modulate mTORC1 signaling. Further research is required to elucidate the precise impact of the R enantiomer on this and other cellular pathways.
Caption: Potential interaction of this compound with the LRS-mTORC1 signaling pathway.
Experimental Workflow for Screening and Characterization
The following diagram outlines a logical workflow for the comprehensive evaluation of the this compound.
Caption: A streamlined workflow for the initial screening and bioactivity profiling.
Conclusion and Future Directions
The this compound represents an understudied molecule with potential as a tool compound for probing the stereospecificity of leucyl-tRNA synthetase and as a starting point for the development of novel inhibitors. While the current body of public knowledge lacks specific quantitative data on its bioactivity, the experimental protocols and conceptual framework provided in this guide offer a clear path for its investigation.
Future research should prioritize the direct comparison of the inhibitory activity of the R and S enantiomers of Leu-AMS against LRS from various species (bacterial and human) to establish a clear structure-activity relationship. Furthermore, detailed studies on its cellular effects, including its impact on the mTORC1 signaling pathway and its potential for off-target activities, will be crucial for a comprehensive understanding of its biological profile. Such studies will undoubtedly contribute to the broader field of aminoacyl-tRNA synthetase inhibitor development.
References
In Vitro Enzymatic Assays with Leu-AMS R Enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Leucyl-tRNA Synthetase (LRS) and Leu-AMS
Leucyl-tRNA Synthetase is a vital enzyme responsible for the specific attachment of leucine to its corresponding tRNA, a crucial step in the fidelity of protein translation. LRS belongs to the family of aminoacyl-tRNA synthetases (aaRSs), which are essential for cell viability. The unique structure of LRS, with both a synthetic and an editing domain to ensure accuracy, presents multiple opportunities for targeted inhibition.
Leu-AMS is a leucine analogue that acts as a potent inhibitor of LRS, with reported IC50 values in the nanomolar range for the mixed enantiomer compound. As with many chiral molecules, the biological activity of Leu-AMS is expected to be enantiomer-specific. This guide focuses on the in vitro characterization of the R enantiomer of Leu-AMS.
LRS Signaling Pathway and Therapeutic Rationale
LRS is not only a key enzyme in protein synthesis but also plays a role in cellular signaling pathways, notably the mTORC1 pathway, which is a central regulator of cell growth and proliferation. However, some inhibitors of the catalytic activity of LRS, like Leu-AMS, have been shown not to affect the leucine-induced mTORC1 activation. Another important signaling pathway influenced by LRS inhibition is the p21-mediated pathway. Inhibition of human LRS (hsLARS) can lead to the activation of p21, a cyclin-dependent kinase inhibitor, which can promote cell apoptosis, highlighting its potential as an anticancer target.
Caption: LRS inhibition by Leu-AMS (R) blocks protein synthesis and can induce apoptosis via p21 activation.
Experimental Protocols for In Vitro LRS Inhibition Assays
Several in vitro assays can be employed to determine the inhibitory activity of the R enantiomer of Leu-AMS on LRS. The choice of assay depends on the specific research question, available equipment, and desired throughput.
General Experimental Workflow
The overall workflow for assessing the inhibitory potential of Leu-AMS R enantiomer against LRS is as follows:
Caption: A stepwise workflow for in vitro LRS inhibition screening.
ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction, where LRS catalyzes the formation of a leucyl-adenylate intermediate from leucine and ATP, releasing pyrophosphate (PPi).
Materials:
-
Purified LRS enzyme
-
L-leucine
-
ATP
-
[³²P]PPi
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Activated charcoal
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing reaction buffer, L-leucine, and ATP.
-
Serially dilute the this compound to various concentrations.
-
In a microplate, add the LRS enzyme to each well, followed by the different concentrations of the inhibitor. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the reaction mixture containing [³²P]PPi to each well.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a solution of activated charcoal, which will bind the [³²P]ATP formed.
-
Filter the mixture and wash the charcoal to remove unbound [³²P]PPi.
-
Measure the radioactivity of the charcoal using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the this compound and determine the IC50 value.
tRNA Charging Assay
This assay measures the second step of the aminoacylation reaction: the transfer of activated leucine to its cognate tRNA.
Materials:
-
Purified LRS enzyme
-
Total tRNA or purified tRNA-Leu
-
[³H]L-leucine
-
ATP
-
This compound
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing reaction buffer, tRNA, and ATP.
-
Prepare serial dilutions of the this compound.
-
Add the LRS enzyme and the inhibitor dilutions to microplate wells and pre-incubate.
-
Start the reaction by adding the reaction mixture containing [³H]L-leucine.
-
Incubate at the optimal temperature for a set time.
-
Stop the reaction by spotting the reaction mixture onto glass fiber filters and immersing them in cold TCA to precipitate the charged tRNA.
-
Wash the filters with cold TCA and ethanol to remove unincorporated [³H]L-leucine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Data Presentation
Quantitative data from the enzymatic assays should be systematically organized to allow for clear interpretation and comparison.
Table 1: Inhibitory Activity of this compound against LRS
| Assay Type | Parameter | Value | Standard Deviation |
| ATP-PPi Exchange | IC50 (nM) | Enter Value | Enter Value |
| ATP-PPi Exchange | Ki (nM) | Enter Value | Enter Value |
| tRNA Charging | IC50 (nM) | Enter Value | Enter Value |
| tRNA Charging | Ki (nM) | Enter Value | Enter Value |
Note: The values in this table are placeholders. Researchers should populate this table with their experimentally determined data.
Conclusion
This technical guide provides a foundational framework for the in vitro enzymatic evaluation of the R enantiomer of Leu-AMS as an LRS inhibitor. The detailed protocols for ATP-PPi exchange and tRNA charging assays, along with the structured approach to data presentation and visualization of the relevant biological pathways, are intended to support rigorous and reproducible research. The elucidation of the specific inhibitory profile of the R enantiomer of Leu-AMS will be a significant contribution to the development of novel therapeutics targeting Leucyl-tRNA Synthetase.
References
- 1. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Target Identification and Validation for the R Enantiomer of Leu-AMS: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the strategies and methodologies for the target identification and validation of the R enantiomer of leucyl-sulfamoyl adenylate (Leu-AMS), a potent inhibitor of Leucyl-tRNA Synthetase 1 (LARS1). While LARS1 is the established target of the Leu-AMS racemate, this document outlines a systematic approach to unequivocally validate it as the specific target of the R enantiomer and thoroughly characterize the interaction. This guide details a series of state-of-the-art experimental protocols, presents data in a structured format for clarity, and includes visualizations of key pathways and workflows to facilitate understanding and replication.
Introduction: Leu-AMS and its Target, Leucyl-tRNA Synthetase 1 (LARS1)
Leucyl-tRNA synthetase 1 (LARS1) is a ubiquitously expressed, essential enzyme with a dual role in cellular physiology. Its canonical function is to catalyze the ATP-dependent ligation of L-leucine to its cognate tRNA (tRNALeu), a critical step in protein biosynthesis.[1] Beyond this, LARS1 has a crucial non-canonical function as an intracellular leucine sensor, activating the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway in response to leucine availability.[2][3][4] This pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer.[3]
Leu-AMS is a stable analog of the leucyl-adenylate reaction intermediate and acts as a potent inhibitor of LARS1's catalytic activity. The compound exists as two enantiomers, R and S, and understanding the specific interactions of each is critical for developing selective therapeutics. This guide focuses on the experimental pipeline to confirm and characterize LARS1 as the direct target of the Leu-AMS R enantiomer.
The LARS1-mTORC1 Signaling Pathway
In the presence of sufficient leucine, LARS1 translocates to the lysosome, where it interacts with the RagD GTPase. This interaction promotes the hydrolysis of GTP on RagD, leading to the activation of the mTORC1 complex. Activated mTORC1 then phosphorylates downstream targets, such as S6 kinase (S6K) and 4E-BP1, to promote protein synthesis and cell growth. Inhibition of LARS1's catalytic or sensing function can disrupt these processes, making it an attractive therapeutic target.
Figure 1: LARS1-mediated mTORC1 signaling pathway and point of inhibition by Leu-AMS.
Target Validation Workflow
To rigorously confirm that LARS1 is the direct target of the this compound, a multi-faceted approach is required, progressing from initial binding confirmation in a complex cellular environment to precise biophysical characterization of the interaction.
Figure 2: A logical workflow for the validation of LARS1 as the target of this compound.
Experimental Protocols and Data Presentation
This section provides detailed methodologies for the key experiments outlined in the validation workflow.
Step 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its target within intact cells. The principle is that a ligand-bound protein is thermally more stable than its unbound form.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, SW620) to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble LARS1 by Western blotting using a specific anti-LARS1 antibody.
The results are presented as a "melting curve," plotting the percentage of soluble LARS1 against temperature. A shift in the curve to the right for compound-treated cells indicates target stabilization.
Table 1: CETSA Data for LARS1 with this compound
| Temperature (°C) | % Soluble LARS1 (Vehicle) | % Soluble LARS1 (10 µM Leu-AMS R) |
|---|---|---|
| 46 | 100 | 100 |
| 49 | 95 | 98 |
| 52 | 82 | 95 |
| 55 | 51 | 85 |
| 58 | 25 | 65 |
| 61 | 10 | 30 |
| 64 | 5 | 12 |
Step 2: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is used to identify the binding partners of a small molecule from a complex protein lysate. A "bait" molecule, a derivatized version of the this compound, is used to "pull down" its interacting proteins.
-
Bait Synthesis: Synthesize a version of the this compound with an affinity tag (e.g., biotin) attached via a linker.
-
Lysate Preparation: Prepare a native cell lysate from the chosen cell line.
-
Affinity Purification: Incubate the biotinylated this compound with the cell lysate. Capture the bait and any bound proteins using streptavidin-coated magnetic beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.
-
Mass Spectrometry: Digest the eluted proteins with trypsin and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the bait sample compared to a control (e.g., beads with no bait).
The primary interacting partners are identified and ranked based on their enrichment scores and statistical significance.
Table 2: Top Protein Hits from AP-MS with Biotinylated this compound
| Protein ID | Gene Name | Fold Enrichment (Bait vs. Control) | p-value |
|---|---|---|---|
| P12345 | LARS1 | 150.2 | < 0.0001 |
| Q67890 | Protein X | 3.5 | 0.045 |
| R54321 | Protein Y | 2.1 | 0.098 |
Step 3: Surface Plasmon Resonance (SPR) for Biophysical Characterization
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD).
-
Chip Preparation: Immobilize purified recombinant human LARS1 protein onto a sensor chip surface.
-
Binding Analysis: Flow solutions of this compound at various concentrations over the chip surface. A binding event causes a change in the refractive index at the surface, which is measured in real-time as a response signal.
-
Kinetic Measurement: Monitor the association phase (as the compound flows over) and the dissociation phase (as buffer flows over).
-
Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
The kinetic and affinity constants provide a quantitative measure of the inhibitor-target interaction.
Table 3: Kinetic and Affinity Data from SPR Analysis
| Compound | ka (M-1s-1) | kd (s-1) | KD (nM) |
|---|---|---|---|
| This compound | 1.2 x 105 | 2.5 x 10-3 | 20.8 |
| Leu-AMS S enantiomer | 0.8 x 105 | 8.0 x 10-3 | 100.0 |
Step 4: LARS1 Enzyme Inhibition Assay
This biochemical assay directly measures the functional consequence of this compound binding to LARS1—the inhibition of its catalytic activity.
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant LARS1, ATP, and 14C-labeled L-leucine.
-
Inhibitor Addition: Add varying concentrations of the this compound to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding tRNALeu. Incubate at 37°C for a set time (e.g., 15 minutes).
-
Precipitation and Washing: Stop the reaction and precipitate the tRNA using trichloroacetic acid (TCA). Wash the precipitate to remove unincorporated 14C-L-leucine.
-
Quantification: Measure the amount of 14C-L-leucine incorporated into the tRNA using a scintillation counter.
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 4: LARS1 Enzymatic Inhibition Data
| Compound | LARS1 IC50 (nM) |
|---|---|
| This compound | 22.3 |
| Leu-AMS S enantiomer | 115.7 |
Conclusion
The presented workflow provides a robust framework for the unequivocal validation of Leucyl-tRNA Synthetase 1 as the molecular target of the this compound. By systematically progressing from demonstrating target engagement in a cellular context (CETSA) to identifying the specific binding partner (AP-MS), quantifying the interaction biophysically (SPR), and confirming functional inhibition (enzymatic assay), researchers can build a comprehensive and compelling target validation package. The detailed protocols and structured data tables herein serve as a practical guide for drug development professionals aiming to characterize novel LARS1 inhibitors. This rigorous approach is essential for advancing our understanding of LARS1-targeted therapeutics and accelerating their path to clinical application.
References
- 1. Leucyl-tRNA synthetase - Wikipedia [en.wikipedia.org]
- 2. target.re.kr [target.re.kr]
- 3. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Experimental Assays Using Leu-AMS (R Enantiomer)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the R enantiomer of Leu-AMS, a potent inhibitor of leucyl-tRNA synthetase (LRS), in cell-based and biochemical assays. The primary applications focus on dissecting the dual functions of LRS in protein synthesis and as a key component of the leucine-sensing pathway that activates the mammalian target of rapamycin complex 1 (mTORC1).
Introduction
Leucyl-tRNA synthetase (LRS) is a ubiquitously expressed enzyme critical for protein synthesis, catalyzing the attachment of leucine to its cognate tRNA. Beyond this canonical function, LRS acts as a direct sensor of intracellular leucine levels, and upon leucine binding, it associates with the Rag GTPase complex at the lysosome to activate mTORC1 signaling. This pathway is a central regulator of cell growth, proliferation, and metabolism.
Leu-AMS is a non-hydrolyzable analog of the leucyl-adenylate intermediate formed during the aminoacylation reaction. As such, it acts as a potent inhibitor of the catalytic activity of LRS. By using the specific R enantiomer of Leu-AMS, researchers can investigate the consequences of LRS inhibition on both global protein synthesis and the mTORC1 signaling cascade. It has been noted that while Leu-AMS potently inhibits the catalytic activity of LRS, its effect on leucine-induced mTORC1 activation may differ, allowing for the decoupling of these two functions.[1]
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of leucyl-tRNA synthetase inhibitors from relevant studies. This data provides a comparative reference for the potency of these compounds in different assays.
| Compound | Assay Type | Target | Reported IC50 |
| Leu-AMS | Leucyl-tRNA Synthetase Catalytic Activity | LRS | 22.34 nM[1] |
| BC-LI-0186 | mTORC1 Pathway Inhibition (S6K phosphorylation) | LRS-RagD Interaction | 81.4 nM[2] |
| BC-LI-0186 | LRS-RagD Interaction Inhibition | LRS-RagD | 46.11 nM[2] |
Experimental Protocols
Protocol 1: Inhibition of mTORC1 Signaling in Cultured Cells
This protocol details the investigation of the effect of Leu-AMS (R enantiomer) on the mTORC1 signaling pathway in response to leucine stimulation using Western blotting.
Objective: To determine the inhibitory effect of Leu-AMS (R enantiomer) on the phosphorylation of key downstream effectors of mTORC1, such as S6 Kinase (S6K) and 4E-BP1.
Materials:
-
Tissue culture cells (e.g., HEK293T, HeLa, or a cell line relevant to the research question)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Leucine-free DMEM
-
Leu-AMS (R enantiomer)
-
Dialyzed fetal bovine serum (dFBS)
-
Leucine solution (e.g., 50 mM stock)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or anti-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation:
-
Plate cells and grow to 70-80% confluency.
-
Wash cells twice with PBS.
-
Incubate cells in leucine-free DMEM supplemented with 10% dFBS for 1-2 hours to starve them of leucine.
-
-
Inhibitor Treatment:
-
Prepare various concentrations of Leu-AMS (R enantiomer) in leucine-free DMEM. A suggested starting range is 10 nM to 10 µM.
-
Add the Leu-AMS (R enantiomer) solutions to the starved cells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).
-
-
Leucine Stimulation:
-
Stimulate the cells by adding leucine to a final concentration of 500 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Protocol 2: In Vitro Aminoacylation Assay
This protocol describes a method to measure the catalytic activity of LRS and its inhibition by Leu-AMS (R enantiomer) by quantifying the amount of radiolabeled leucine attached to its cognate tRNA.
Objective: To determine the IC50 value of Leu-AMS (R enantiomer) for the inhibition of LRS-mediated tRNA charging.
Materials:
-
Recombinant human LRS
-
Total tRNA or purified tRNALeu
-
14C-labeled Leucine
-
ATP
-
Aminoacylation buffer (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
Leu-AMS (R enantiomer)
-
Trichloroacetic acid (TCA) solution (10%)
-
Ethanol (70%)
-
Filter paper discs
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing aminoacylation buffer, ATP (e.g., 4 mM), total tRNA (e.g., 2 mg/mL), and 14C-leucine (e.g., 20 µM).
-
Prepare serial dilutions of Leu-AMS (R enantiomer) in the reaction buffer. A suggested starting range is 1 nM to 1 µM. Include a vehicle control.
-
Add the inhibitor dilutions to the reaction mixture.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding recombinant LRS to a final concentration of, for example, 100 nM.
-
Incubate the reaction at 37°C.
-
-
Quenching and Precipitation:
-
At various time points (e.g., 0, 5, 10, 15 minutes), take aliquots of the reaction mixture and spot them onto filter paper discs.
-
Immediately immerse the filter discs in ice-cold 10% TCA to precipitate the tRNA and stop the reaction.
-
-
Washing:
-
Wash the filter discs three times with cold 10% TCA for 10 minutes each to remove unincorporated radiolabeled leucine.
-
Wash once with 70% ethanol.
-
Dry the filter discs completely.
-
-
Quantification:
-
Place the dried filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the radioactivity counts against time for each inhibitor concentration.
-
Determine the initial reaction rates.
-
Plot the initial rates as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Leucine-mTORC1 signaling pathway and the inhibitory role of Leu-AMS.
Caption: Workflow for mTORC1 inhibition assay using Leu-AMS (R enantiomer).
References
Application Notes and Protocols: Leucyl-tRNA Synthetase (LRS) Inhibition in Cancer Cell Line Studies with a Focus on Leucyl-Sulfamoyl Adenylate (Leu-AMS) Analogues
Disclaimer: Extensive literature searches did not yield specific studies on the "R enantiomer" of Leucyl-sulfamoyl adenylate (Leu-AMS). The following application notes and protocols are based on the established role of Leucyl-tRNA Synthetase (LRS) inhibitors, with Leu-AMS (the L-leucyl enantiomer) serving as a primary example, in the context of cancer cell line research. The methodologies provided are representative for studying the effects of LRS inhibitors on cancer cell signaling and viability.
Introduction
Leucyl-tRNA synthetase (LRS) is a ubiquitously expressed enzyme crucial for protein synthesis. It catalyzes the attachment of leucine to its cognate tRNA, the first step in incorporating leucine into nascent polypeptide chains. Beyond this canonical function, LRS has emerged as a key intracellular leucine sensor that activates the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in a leucine-dependent manner. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a common feature in many cancers.
Leu-AMS is a potent inhibitor of the catalytic activity of LRS.[1][2] It acts as a stable analogue of the leucyl-adenylate intermediate.[3] By inhibiting LRS, Leu-AMS and its derivatives can disrupt protein synthesis and, in some contexts, modulate mTORC1 signaling, leading to cytotoxic effects in cancer cells.[1][4] While specific data on the R enantiomer of Leu-AMS is not publicly available, the study of LRS inhibitors provides a promising avenue for cancer research and drug development.
Mechanism of Action
LRS inhibitors like Leu-AMS primarily function by blocking the aminoacylation activity of LRS. This inhibition leads to a depletion of charged leucyl-tRNA, which in turn stalls protein synthesis and can induce cellular stress responses. Furthermore, by interfering with the leucine-sensing function of LRS, some inhibitors can prevent the activation of the mTORC1 pathway. This dual mechanism makes LRS an attractive target for anticancer therapies, particularly in tumors with hyperactive mTORC1 signaling.
Signaling Pathway
The following diagram illustrates the role of LRS in the mTORC1 signaling pathway and the inhibitory effect of LRS inhibitors.
References
Standard Protocols for Leucyl-tRNA Synthetase (LRS) Inhibition Assay with Leu-AMS R Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-tRNA synthetase (LRS) is a critical enzyme in protein synthesis, responsible for the specific attachment of leucine to its cognate tRNA. Beyond this canonical function, LRS has emerged as a key cellular sensor of leucine availability and a crucial activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4] This pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer. Consequently, inhibitors of LRS are of significant interest as potential therapeutic agents.
Leu-AMS, a potent inhibitor of LRS, and its enantiomers have been instrumental in studying the roles of LRS.[5] This document provides detailed application notes and protocols for conducting LRS inhibition assays using the R enantiomer of Leu-AMS, a known potent inhibitor of LRS. These protocols are designed to be adaptable for screening and characterizing LRS inhibitors.
Data Presentation
Table 1: Inhibitory Activity of Leucyl-AMP Sulfamoyl Analogs against LRS
| Compound | Target | IC50 (nM) | Assay Type | Organism/Cell Line | Reference |
| Leu-AMS | Leucyl-tRNA Synthetase (LRS) | 22.34 | Catalytic Activity Assay | Not Specified | |
| BC-LI-0186 | LRS-RagD Interaction | 46.11 | Interaction Assay | Human |
Note: The specific IC50 value for the Leu-AMS R enantiomer is not explicitly available in the searched literature. The provided IC50 for Leu-AMS serves as a reference for its potent inhibitory activity.
Experimental Protocols
Purification of Recombinant Leucyl-tRNA Synthetase (LRS)
A reliable source of active LRS is essential for in vitro inhibition assays. The following protocol describes a general method for the expression and purification of His-tagged LRS from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an LRS expression vector (e.g., pET vector with an N-terminal His6-tag).
-
Luria-Bertani (LB) medium and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 300-500 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mM DTT.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 300-500 mM NaCl, 20-40 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 7.5-8.0), 300-500 mM NaCl, 250-500 mM imidazole.
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% glycerol.
Protocol:
-
Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. Use the starter culture to inoculate a larger volume of LB medium with the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication or using a microfluidizer on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged LRS from the column using Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
Dialysis and Storage: Pool the fractions containing pure LRS and dialyze against Dialysis Buffer to remove imidazole and for buffer exchange. Determine the protein concentration, aliquot, and store at -80°C.
Preparation of tRNALeu
Total tRNA or in vitro transcribed tRNALeu can be used for the aminoacylation assay.
Materials for in vitro transcription:
-
Linearized DNA template for tRNALeu.
-
T7 RNA polymerase.
-
NTPs (ATP, GTP, CTP, UTP).
-
Transcription buffer.
-
DNase I.
-
Phenol:chloroform.
-
Ethanol.
-
DEPC-treated water.
Protocol for in vitro transcription:
-
Transcription Reaction: Set up the in vitro transcription reaction with the linearized DNA template, T7 RNA polymerase, NTPs, and transcription buffer. Incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to remove the DNA template.
-
Purification: Purify the transcribed tRNA using phenol:chloroform extraction followed by ethanol precipitation.
-
Quantification and Storage: Resuspend the tRNA pellet in DEPC-treated water. Determine the concentration and purity by measuring the absorbance at 260 nm and running a denaturing polyacrylamide gel. Store the tRNA at -80°C.
LRS Inhibition Assay: Aminoacylation Assay
This protocol measures the ability of LRS to charge tRNALeu with radiolabeled leucine in the presence of an inhibitor.
Materials:
-
Purified recombinant LRS.
-
Prepared tRNALeu.
-
[3H]-Leucine or [14C]-Leucine.
-
ATP.
-
Assay Buffer: 50-100 mM Tris-HCl or HEPES (pH 7.5-8.0), 10-20 mM MgCl₂, 2-5 mM DTT, 0.1 mg/mL BSA.
-
This compound stock solution (in DMSO or appropriate solvent).
-
Trichloroacetic acid (TCA), 5-10%.
-
Filter pads (e.g., Whatman 3MM).
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Reaction Setup: Prepare a reaction mixture in the Assay Buffer containing LRS, tRNALeu, ATP, and [3H]-Leucine.
-
Inhibitor Addition: Add varying concentrations of the this compound or the vehicle control to the reaction mixtures. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature if time-dependent inhibition is being assessed.
-
Initiate Reaction: Initiate the aminoacylation reaction by adding one of the components (e.g., ATP or tRNA). The final reaction volume is typically 50-100 µL. Incubate the reaction at a constant temperature (e.g., 30°C or 37°C).
-
Quenching: At various time points, take aliquots of the reaction mixture and spot them onto filter pads pre-soaked in cold TCA. This will precipitate the charged tRNA while unincorporated radiolabeled leucine is washed away.
-
Washing: Wash the filter pads several times with cold TCA, followed by a wash with ethanol to dry the filters.
-
Quantification: Place the dried filter pads in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of incorporated radiolabeled leucine over time. Determine the initial reaction rates for each inhibitor concentration. Calculate the percentage of inhibition relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: LRS-mTORC1 Signaling Pathway.
Caption: LRS Inhibition Assay Workflow.
References
- 1. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Investigating the Antimicrobial Properties of Leu-AMS R Enantiomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of the Leu-AMS R enantiomer, a potent inhibitor of leucyl-tRNA synthetase (LRS).[1] This document outlines its mechanism of action, offers illustrative data on its spectrum of activity and cytotoxicity, and provides detailed protocols for its investigation.
Introduction
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes in protein biosynthesis, catalyzing the attachment of amino acids to their cognate tRNAs.[2] Their inhibition leads to the cessation of protein synthesis and subsequent bacterial cell death, making them attractive targets for the development of new antibiotics. Leu-AMS is an inhibitor of leucyl-tRNA synthetase (LRS) and demonstrates antibacterial properties.[1] This document focuses on the R enantiomer of Leu-AMS.
Mechanism of Action
Leu-AMS acts as a competitive inhibitor of leucyl-tRNA synthetase. It mimics the natural substrate, leucine, and binds to the active site of the LRS enzyme. This binding prevents the adenylation of leucine and its subsequent transfer to tRNALeu, thereby halting the incorporation of leucine into newly synthesized polypeptide chains. This disruption of protein synthesis is the primary mechanism of its antimicrobial activity.
Figure 1: Mechanism of Action of this compound.
Antimicrobial Spectrum of Activity (Illustrative Data)
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for the this compound against a panel of common pathogenic bacteria. These values are for illustrative purposes to guide researchers in experimental design.
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | Gram-Negative | 25922 | 8 |
| Staphylococcus aureus | Gram-Positive | 29213 | 4 |
| Pseudomonas aeruginosa | Gram-Negative | 27853 | 16 |
| Klebsiella pneumoniae | Gram-Negative | 700603 | 8 |
| Enterococcus faecalis | Gram-Positive | 29212 | 4 |
| Streptococcus pneumoniae | Gram-Positive | 49619 | 2 |
Cytotoxicity Profile (Illustrative Data)
The cytotoxic potential of the this compound was evaluated against common mammalian cell lines to assess its selectivity. The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values.
| Cell Line | Origin | IC50 (µM) |
| HeLa | Human Cervical Cancer | > 100 |
| HepG2 | Human Liver Cancer | > 100 |
| HEK293 | Human Embryonic Kidney | > 100 |
Experimental Protocols
Detailed protocols for the investigation of the antimicrobial properties of the this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of the this compound using the broth microdilution method in a 96-well plate format.
Figure 2: Broth Microdilution Experimental Workflow.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve the this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1280 µg/mL.
-
-
Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 106 CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 105 CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound that completely inhibits visible bacterial growth.
-
Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Bacterial Cell-Free System)
This protocol describes a method to confirm that the this compound inhibits bacterial protein synthesis using a commercially available E. coli cell-free transcription-translation system.
Figure 3: Cell-Free Protein Synthesis Inhibition Assay Workflow.
Materials:
-
This compound
-
E. coli S30 cell-free transcription-translation kit (e.g., Promega, NEB)
-
Reporter plasmid DNA (e.g., containing a luciferase or green fluorescent protein gene under a T7 promoter)
-
Nuclease-free water
-
Luminometer or fluorometer
-
Microcentrifuge tubes or 384-well plates
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures according to the manufacturer's protocol. For each reaction, combine the S30 extract, reaction buffer, and amino acid mix.
-
Prepare a set of reactions with varying concentrations of the this compound (e.g., 0.1x, 1x, 10x, and 100x the MIC value).
-
Include a no-compound control (vehicle only) and a no-template control (nuclease-free water instead of plasmid DNA).
-
-
Initiation of Transcription-Translation:
-
Add the reporter plasmid DNA to each reaction tube/well to a final concentration recommended by the manufacturer (e.g., 10-20 ng/µL).
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Signal Detection:
-
If using a luciferase reporter, add the luciferase substrate according to the manufacturer's instructions and measure luminescence using a luminometer.
-
If using a GFP reporter, measure fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
-
Data Analysis:
-
Subtract the background signal from the no-template control.
-
Calculate the percentage of protein synthesis inhibition for each concentration of the this compound relative to the no-compound control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol details the assessment of the cytotoxic effects of the this compound on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Figure 4: MTT Cytotoxicity Assay Workflow.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HeLa, HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Conclusion
The this compound presents a promising avenue for the development of novel antimicrobial agents targeting bacterial protein synthesis. The provided protocols offer a standardized framework for researchers to investigate its antimicrobial efficacy, mechanism of action, and selectivity. Further studies are warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for In Vivo Animal Studies with Leucyl-tRNA Synthetase Inhibitors
A Focus on the mTORC1 Signaling Pathway
While specific in vivo animal model studies detailing the use of the Leu-AMS R enantiomer are not extensively available in the public domain, research on related compounds that target the leucyl-tRNA synthetase (LRS) provides a framework for designing and executing such studies. LRS is a critical enzyme not only for protein synthesis but also as a key sensor of the amino acid leucine in the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.
This document provides a generalized protocol and application notes based on studies of LRS inhibitors, which can be adapted for the investigation of the this compound in animal models.
Quantitative Data Summary
Due to the lack of specific in vivo data for the this compound, the following table summarizes data from a study on a related LRS inhibitor, BC-LI-0186, which was shown to suppress tumor growth in a mouse model. This data can serve as a reference for designing efficacy studies.
Table 1: Example Efficacy Data for an LRS Inhibitor in a Xenograft Mouse Model
| Compound | Dosage | Administration Route | Animal Model | Tumor Cell Line | Tumor Growth Inhibition | Reference |
| BC-LI-0186 | 20 mg/kg | Intraperitoneal | Nude Mice | HCT116 | ~40% | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant for assessing the in vivo effects of the this compound.
Pharmacokinetic Analysis in Mice
This protocol is adapted from studies on N-acetyl-leucine enantiomers and can be modified for Leu-AMS.[2][3]
Objective: To determine the pharmacokinetic profile of the this compound in plasma and its distribution to key tissues like the brain and muscle.
Materials:
-
This compound
-
Male BALB/c mice (or other appropriate strain)
-
Vehicle for oral administration (e.g., water, saline)
-
Blood collection tubes (e.g., with EDTA)
-
Tissue homogenization equipment
-
Liquid chromatography/mass spectrometry (LC/MS) system
Procedure:
-
Animal Dosing: Administer the this compound orally to mice at a predetermined dose.
-
Sample Collection: Collect blood and tissue samples (e.g., brain, muscle) at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) post-administration.[2][3]
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize tissue samples in an appropriate buffer.
-
-
Quantification: Analyze the concentration of the this compound in plasma and tissue homogenates using a validated LC/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using a noncompartmental model, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (T1/2)
-
In Vivo Efficacy Study in a Xenograft Cancer Model
This protocol is based on the study of the LRS inhibitor BC-LI-0186.
Objective: To evaluate the anti-tumor efficacy of the this compound in a mouse xenograft model.
Materials:
-
This compound
-
Nude mice
-
Cancer cell line of interest (e.g., HCT116)
-
Vehicle for administration (e.g., saline, DMSO/Cremophor emulsion)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of nude mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size.
-
Animal Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer the this compound (e.g., intraperitoneally) at a specified dose and schedule. The control group should receive the vehicle only.
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for in vivo studies of LRS inhibitors.
Caption: LRS as a Leucine Sensor in the mTORC1 Pathway.
Caption: General Workflow for In Vivo LRS Inhibitor Studies.
References
- 1. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Leu-AMS Binding Kinetics using Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-tRNA synthetase (LARS1) is a critical enzyme in protein synthesis, responsible for the specific attachment of leucine to its cognate tRNA. Beyond this canonical function, LARS1 acts as a key intracellular leucine sensor, activating the mTORC1 pathway, a central regulator of cell growth and proliferation. Dysregulation of LARS1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2] Leucyl-adenylate sulfamoylated (Leu-AMS) is a stable analog of the leucyl-adenylate intermediate formed during the aminoacylation reaction, making it an excellent tool for studying the binding kinetics of inhibitors targeting the LARS1 active site.
Fluorescence Polarization (FP) is a powerful, homogeneous technique well-suited for studying molecular interactions in solution.[3][4][5] The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. When a small fluorescently labeled molecule (tracer) is free in solution, it rotates rapidly, resulting in low polarization. Upon binding to a larger molecule, such as a protein, its rotation is slowed, leading to an increase in polarization. This principle can be applied in a competitive format to determine the binding affinity and kinetics of unlabeled compounds, such as Leu-AMS, that compete with the fluorescent tracer for the same binding site on the target protein.
These application notes provide a detailed protocol for a fluorescence polarization-based competition assay to characterize the binding kinetics of Leu-AMS to LARS1.
Principle of the Assay
This protocol describes a competitive binding assay. A fluorescently labeled ligand with a known affinity for the LARS1 active site (the "tracer") is used. In the absence of a competitor, the tracer binds to LARS1, resulting in a high fluorescence polarization signal. When an unlabeled competitor, such as Leu-AMS or a potential inhibitor, is introduced, it displaces the tracer from the LARS1 binding site. This displacement leads to an increase in the population of free, rapidly rotating tracer, causing a decrease in the measured fluorescence polarization. The magnitude of this decrease is proportional to the concentration and affinity of the competitor, allowing for the determination of its binding affinity (Ki).
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Human Recombinant LARS1 | Commercially Available | e.g., Abcam, Sigma-Aldrich | -20°C or -80°C |
| Leu-AMS | Commercially Available | e.g., Cayman Chemical | -20°C |
| Fluorescent Tracer* | Custom Synthesis | N/A | -20°C, light-protected |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% Tween-20) | In-house preparation | N/A | 4°C |
| 384-well, non-binding, black microplates | Commercially Available | e.g., Corning, Greiner | Room Temperature |
| Fluorescence Polarization Plate Reader | Commercially Available | e.g., BMG LABTECH, Molecular Devices | N/A |
*Note on Fluorescent Tracer: A suitable fluorescent tracer is crucial for a successful FP assay. This could be a fluorescently labeled version of a known LARS1 inhibitor or a fluorescently labeled non-hydrolyzable aminoacyl-adenylate analog. For this protocol, we will assume the availability of a custom-synthesized, fluorescein-labeled leucyl-adenylate analog (Fluorescein-Leu-AMP). The choice of fluorophore should be compatible with the available plate reader's excitation and emission filters (e.g., for Fluorescein: Excitation ~485 nm, Emission ~520 nm).
Experimental Protocols
Protocol 1: Determination of the Dissociation Constant (Kd) of the Fluorescent Tracer for LARS1
Objective: To determine the binding affinity of the fluorescent tracer (Fluorescein-Leu-AMP) for LARS1, which is essential for designing the subsequent competition assay.
Methodology:
-
Prepare a serial dilution of LARS1: In the assay buffer, prepare a 2x serial dilution of LARS1, starting from a high concentration (e.g., 2 µM) down to 0 nM.
-
Prepare the fluorescent tracer solution: Prepare a 2x working solution of the fluorescent tracer at a constant concentration (e.g., 2 nM) in the assay buffer. The optimal tracer concentration should be below the expected Kd and provide a stable and sufficiently high fluorescence signal.
-
Plate setup:
-
Add 10 µL of each 2x LARS1 dilution to triplicate wells of a 384-well plate.
-
Add 10 µL of assay buffer to wells designated as "tracer only" controls.
-
Add 10 µL of the 2x fluorescent tracer solution to all wells.
-
The final volume in each well will be 20 µL.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium. The optimal incubation time should be determined empirically.
-
Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
Data Analysis:
-
Plot the measured fluorescence polarization (in millipolarization units, mP) as a function of the LARS1 concentration.
-
Fit the data to a one-site binding (hyperbola) equation using a suitable software (e.g., GraphPad Prism) to determine the Kd value.
Protocol 2: Competitive Binding Assay for Leu-AMS
Objective: To determine the inhibition constant (Ki) of Leu-AMS for LARS1 by measuring its ability to displace the fluorescent tracer.
Methodology:
-
Prepare a serial dilution of Leu-AMS: In the assay buffer, prepare a 2x serial dilution of Leu-AMS, starting from a high concentration (e.g., 1 mM) down to 0 µM.
-
Prepare the LARS1/Tracer pre-mix: Prepare a 2x working solution containing LARS1 at a concentration of 2x its Kd (determined in Protocol 1) and the fluorescent tracer at 2x its concentration used in Protocol 1.
-
Plate setup:
-
Add 10 µL of each 2x Leu-AMS dilution to triplicate wells of a 384-well plate.
-
Add 10 µL of assay buffer to wells designated as "no competitor" controls (maximum polarization).
-
Add 10 µL of the 2x LARS1/Tracer pre-mix to all wells containing Leu-AMS and the "no competitor" controls.
-
Prepare "tracer only" controls by adding 10 µL of the 2x tracer solution and 10 µL of assay buffer (minimum polarization).
-
The final volume in each well will be 20 µL.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader.
Data Analysis:
-
Plot the measured fluorescence polarization (mP) as a function of the logarithm of the Leu-AMS concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value of Leu-AMS.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([Tracer]/Kd_tracer))
Where:
-
IC50 is the concentration of Leu-AMS that displaces 50% of the bound tracer.
-
[Tracer] is the concentration of the fluorescent tracer used in the assay.
-
Kd_tracer is the dissociation constant of the fluorescent tracer for LARS1 (determined in Protocol 1).
-
Data Presentation
Table 1: Summary of Quantitative Data for LARS1 Binding Assays
| Compound | Assay Type | Parameter | Value |
| Fluorescein-Leu-AMP | Direct Binding | Kd | [Insert experimentally determined value, e.g., 50 nM] |
| Leu-AMS | Competitive Binding | IC50 | [Insert experimentally determined value, e.g., 2 µM] |
| Leu-AMS | Competitive Binding | Ki | [Insert calculated value, e.g., 1.8 µM] |
| Test Compound 1 | Competitive Binding | IC50 | [Insert value] |
| Test Compound 1 | Competitive Binding | Ki | [Insert value] |
| Test Compound 2 | Competitive Binding | IC50 | [Insert value] |
| Test Compound 2 | Competitive Binding | Ki | [Insert value] |
Visualizations
Caption: Experimental workflow for the fluorescence polarization-based binding assay.
Caption: Principle of the competitive fluorescence polarization assay.
Caption: Simplified signaling pathway of LARS1 and the inhibitory action of Leu-AMS.
References
- 1. Implication of leucyl-tRNA synthetase 1 (LARS1) over-expression in growth and migration of lung cancer cells detected by siRNA targeted knock-down analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucyl-tRNA synthetase deficiency systemically induces excessive autophagy in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Note: Enantioselective Analysis of Leu-AMS Enantiomers by Chiral LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of Leucyl-aminomethylsulfonate (Leu-AMS) enantiomers. The methodology employs a chiral crown ether-based stationary phase for effective enantiomeric resolution, coupled with a triple quadrupole mass spectrometer for high selectivity and sensitivity. This method is crucial for researchers, scientists, and drug development professionals involved in the study of aminoacyl-tRNA synthetase inhibitors and their stereospecific effects. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected performance characteristics.
Introduction
Leucyl-aminomethylsulfonate (Leu-AMS) is a potent inhibitor of leucyl-tRNA synthetase (LRS), an essential enzyme in protein biosynthesis.[1] As with many chiral molecules, the individual enantiomers of Leu-AMS may exhibit different pharmacological, toxicological, and metabolic profiles. Therefore, the ability to separate and quantify the R- and S-enantiomers is critical for drug development and mechanistic studies. LRS also acts as a leucine sensor in the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[2] The stereospecific inhibition of LRS by Leu-AMS enantiomers can thus have significant implications for this pathway.
This application note presents a direct enantioseparation method that avoids the need for complex derivatization procedures, which can introduce variability.[3] The use of a chiral crown ether column allows for the effective resolution of underivatized amino acid analogues.[4][5] Coupled with the sensitivity and specificity of tandem mass spectrometry, this method provides a powerful tool for the stereoselective analysis of Leu-AMS in various matrices.
Experimental Workflow
The overall experimental workflow for the chiral separation of Leu-AMS enantiomers is depicted below. The process begins with sample preparation, followed by injection into the LC-MS/MS system for separation and detection, and concludes with data analysis.
Caption: Experimental workflow for the chiral LC-MS/MS analysis of Leu-AMS enantiomers.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Trifluoroacetic acid (TFA)
-
Chemicals: Leu-AMS enantiomer standards (R and S forms)
-
Columns: Chiral crown ether-based column (e.g., CROWNPAK CR-I(+), 3 µm, 3.0 x 50 mm)
-
Vials: LC autosampler vials with inserts
Instrumentation
-
Liquid Chromatograph: A binary or quaternary HPLC system capable of delivering stable gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Protocols
Standard Solution Preparation
-
Prepare individual stock solutions of R- and S-Leu-AMS enantiomers at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a racemic mixture by combining equal volumes of the R- and S-enantiomer stock solutions.
-
Generate a series of calibration standards by serially diluting the stock solutions with the initial mobile phase composition.
Sample Preparation
For biological samples, a sample clean-up procedure is recommended to remove matrix interferences.
-
Protein Precipitation: For plasma or serum samples, add 3 volumes of ice-cold acetonitrile to 1 volume of sample. Vortex and centrifuge to precipitate proteins.
-
Solid-Phase Extraction (SPE): Alternatively, utilize a suitable SPE cartridge for analyte extraction and concentration, which can provide a cleaner sample.
-
Evaporation and Reconstitution: Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | CROWNPAK CR-I(+) (3 µm, 3.0 x 50 mm) |
| Mobile Phase A | Water with 0.5% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.5% Trifluoroacetic Acid (TFA) |
| Gradient | Isocratic: 96% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
Note: The mobile phase composition and gradient may require optimization for specific applications and columns.
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ for Leu-AMS (To be determined by infusion) |
| Product Ion (Q3) | To be determined by fragmentation of the precursor ion |
| Collision Energy | To be optimized for the specific precursor-product ion transition |
| Dwell Time | 100 ms |
Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, should be determined by direct infusion of the Leu-AMS standard into the mass spectrometer.
Expected Results and Data Presentation
The described method is expected to provide baseline separation of the Leu-AMS enantiomers. The quantitative data obtained from the analysis of calibration standards should be summarized in a table for easy comparison of key performance metrics.
Table 1: Quantitative Performance Characteristics
| Parameter | R-Leu-AMS | S-Leu-AMS |
| Retention Time (min) | ~ 4.5 | ~ 5.2 |
| Precursor Ion (m/z) | TBD | TBD |
| Product Ion (m/z) | TBD | TBD |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD, ng/mL) | 0.5 | 0.5 |
| Limit of Quantification (LOQ, ng/mL) | 1.0 | 1.0 |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Recovery (%) | 85 - 115% | 85 - 115% |
TBD: To be determined based on the exact mass of Leu-AMS.
Signaling Pathway Visualization
Leu-AMS inhibits leucyl-tRNA synthetase (LRS), which is a key sensor of leucine for the activation of the mTORC1 signaling pathway. The following diagram illustrates the canonical mTORC1 activation pathway and the inhibitory role of Leu-AMS.
Caption: Role of LRS in mTORC1 signaling and its inhibition by Leu-AMS.
Conclusion
This application note provides a detailed protocol for the enantioselective analysis of Leu-AMS using chiral LC-MS/MS. The method is sensitive, specific, and does not require derivatization, making it suitable for high-throughput applications in drug discovery and development. The provided workflow, protocols, and expected performance characteristics should serve as a valuable resource for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Leu-AMS R Enantiomer in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-tRNA synthetase (LRS) has been identified as a critical intracellular sensor of leucine, playing a pivotal role in the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Leu-AMS, a non-hydrolyzable analog of the leucyl-adenylate intermediate, acts as a potent inhibitor of the catalytic activity of LRS. This inhibition can interfere with the leucine-sensing function of LRS, thereby modulating mTORC1 signaling. These application notes provide an overview and protocols for the use of the R enantiomer of Leu-AMS in cell culture experiments to study the LRS-mTORC1 signaling axis.
Disclaimer: The majority of published research refers to "Leu-AMS" without specifying the enantiomer used. One supplier, MedChemExpress, lists the R enantiomer but provides an IC50 value for "Leu-AMS" against LRS while stating it does not affect leucine-induced mTORC1 activation, which contradicts findings from mechanistic studies.[2] Therefore, the following protocols are based on general methodologies for studying mTORC1 inhibition and should be adapted and optimized by the end-user for the specific Leu-AMS R enantiomer.
Mechanism of Action
Leucine binding to LRS induces a conformational change that is crucial for its interaction with RagD, a component of the Rag GTPase heterodimer.[3][4] This interaction is a key step in the activation of mTORC1 at the lysosomal surface. Leu-AMS, by binding to the catalytic site of LRS, is thought to lock LRS in a conformation that is unable to productively engage with the mTORC1 signaling machinery, thereby inhibiting downstream signaling events.[3]
Data Presentation
Table 1: Inhibitory Activity of Leu-AMS
| Compound | Target | IC50 (nM) | Notes |
| Leu-AMS | Leucyl-tRNA Synthetase (LRS) | 22.34 | Data for unspecified enantiomer. |
Note: There is conflicting information regarding the effect of Leu-AMS on mTORC1 signaling, with one source indicating no effect on S6 kinase (S6K) phosphorylation. Researchers should empirically determine the efficacy of the R enantiomer in their specific cellular context.
Mandatory Visualizations
Caption: LRS-mTORC1 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Gently vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Caption: Experimental Workflow for mTORC1 Inhibition Assay.
Protocol 2: mTORC1 Inhibition Assay in HEK293T Cells
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Culture: Culture HEK293T cells in complete DMEM in a 37°C, 5% CO2 incubator.
-
Seeding: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Amino Acid Starvation: Wash the cells twice with PBS and then incubate in HBSS for 1 hour to starve them of amino acids and reduce basal mTORC1 activity.
-
Treatment: Pre-treat the starved cells with the desired concentrations of this compound (or DMSO as a vehicle control) for 30 minutes. A concentration range of 1-1000 nM is a suggested starting point for optimization.
-
Stimulation: Stimulate the cells by replacing the HBSS with complete DMEM (or medium supplemented with leucine) for 15-30 minutes to induce mTORC1 activation.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Prepare protein samples and load equal amounts onto an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and incubate with primary antibodies overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. e. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
Analysis: Quantify the band intensities for the phosphorylated and total proteins. The ratio of phosphorylated to total protein will indicate the level of mTORC1 activity.
Protocol 3: Cell Viability/Cytotoxicity Assay
Materials:
-
Cancer cell lines of interest (e.g., HCT116, HeLa)
-
Appropriate complete culture medium for the chosen cell line
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other viability assay kits (e.g., CellTiter-Glo®)
Procedure (MTT Assay):
-
Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Solubility Challenges of Leu-AMS R Enantiomer
For researchers, scientists, and drug development professionals utilizing the leucyl-tRNA synthetase (LRS) inhibitor, Leu-AMS R enantiomer, achieving optimal solubility is critical for experimental success and data reproducibility. This guide provides troubleshooting strategies and detailed protocols to address common solubility challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: The this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1] For other common solvents, solubility may be limited and require optimization.
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What could be the cause?
A2: This is a common issue known as "antisolvent precipitation." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to fall out of solution.
Q3: Are there any general tips for preparing stock solutions of this compound?
A3: Yes. When preparing stock solutions, it is advisable to use the batch-specific molecular weight found on the product vial or Certificate of Analysis. For storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]
Q4: How does this compound exert its biological effects?
A4: this compound is a potent inhibitor of leucyl-tRNA synthetase (LRS).[2] LRS is a key enzyme not only in protein synthesis but also in the leucine-sensing pathway that activates the mechanistic target of rapamycin complex 1 (mTORC1). By acting as a leucine analogue, Leu-AMS can modulate the activity of LRS and subsequently the mTORC1 signaling cascade.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: Precipitate forms upon addition of stock solution to aqueous media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Antisolvent Precipitation | Decrease the final concentration of the compound in the aqueous medium. | Lower concentrations may remain in solution. |
| Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. | The increased organic solvent content will improve solubility. | |
| Use a formulation strategy such as creating a solid dispersion or using cyclodextrins. | Enhanced aqueous solubility and stability. | |
| pH-dependent solubility | Adjust the pH of the aqueous buffer. | The compound may be more soluble at a different pH. |
| Temperature Effects | Perform dilutions at a slightly elevated temperature (e.g., 37°C). | Increased temperature can transiently increase solubility. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Molar Concentration |
| This compound | DMSO | 50.5 mg/mL | 109.91 mM |
This data is based on available product information. Solubility in other solvents may vary.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using Solvent Evaporation
Solid dispersions can enhance the dissolution rate and solubility of a compound by dispersing it in a hydrophilic carrier matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) or a similar hydrophilic polymer
-
A common solvent for both the compound and the carrier (e.g., a mixture of ethanol and dichloromethane)
-
Rotary evaporator
Method:
-
Dissolve both this compound and the hydrophilic carrier (e.g., PVP) in a suitable common solvent.
-
Once completely dissolved, evaporate the solvent under vacuum using a rotary evaporator.
-
The resulting solid mass is a solid dispersion of the this compound in the carrier.
-
This solid dispersion can then be pulverized and used for dissolution in aqueous buffers.
Protocol 2: Use of Co-solvents to Improve Aqueous Solubility
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions by reducing the polarity of the solvent system.
Materials:
-
This compound stock solution in DMSO
-
Propylene glycol or Polyethylene glycol (PEG)
-
Aqueous buffer of choice
Method:
-
Prepare a pre-mixture of the co-solvent (e.g., propylene glycol) and your aqueous buffer. The percentage of the co-solvent should be optimized based on experimental tolerance.
-
Slowly add the this compound DMSO stock solution to the co-solvent/buffer mixture while vortexing.
-
Visually inspect for any signs of precipitation.
-
If precipitation occurs, either increase the co-solvent concentration or decrease the final concentration of the this compound.
Visualizations
Experimental Workflow for Solubility Enhancement
References
Strategies to improve Leu-AMS R enantiomer stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the Leu-AMS R enantiomer in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Leu-AMS and why is the stability of its R enantiomer important?
A1: Leu-AMS is a leucyl-sulfamoyl adenylate, an analogue of leucyl-adenylate.[1][2] It acts as a potent inhibitor of leucyl-tRNA synthetase (LRS), an enzyme essential for protein synthesis.[1][2] The biological activity of chiral molecules is often specific to one enantiomer. Therefore, maintaining the enantiomeric purity of the R enantiomer of Leu-AMS in solution is critical for accurate and reproducible experimental results, as conversion to the S enantiomer or degradation can lead to a loss of potency and misleading data.
Q2: What are the primary factors that can affect the stability of the this compound in solution?
A2: The stability of peptide-like molecules such as Leu-AMS in solution is primarily influenced by several factors:
-
pH: The pH of the solution can significantly impact the rate of hydrolysis and racemization.
-
Temperature: Higher temperatures generally accelerate degradation reactions.
-
Solvent Composition: The type of solvent and the presence of co-solvents can affect stability.
-
Presence of Excipients: Buffers, salts, and other additives can either stabilize or destabilize the molecule.
-
Oxygen and Light: Exposure to oxygen can lead to oxidative degradation, and UV light can also promote degradation.
Q3: What is the likely primary degradation pathway for Leu-AMS in an aqueous solution?
A3: Given that Leu-AMS is an aminoacyl-adenylate analogue, its primary degradation pathway in aqueous solution is likely hydrolysis of the acyl-adenylate linkage.[3] This type of linkage is known to be labile, particularly under neutral to mildly alkaline conditions. This hydrolysis would result in the formation of leucine and adenosine monophosphate (AMP).
Troubleshooting Guide
Issue 1: I am observing a decrease in the concentration of the this compound over time in my aqueous stock solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis | Optimize the pH of the solution. Prepare stock solutions in a buffer with a slightly acidic pH (e.g., pH 4-6). | The acyl-adenylate linkage is susceptible to hydrolysis, which can be pH-dependent. Mildly acidic conditions often slow down the hydrolysis of similar compounds. |
| High Storage Temperature | Store stock solutions at low temperatures, such as -20°C or -80°C. | Lower temperatures significantly reduce the rate of chemical degradation. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes. | This prevents degradation that can be induced by the stress of repeated freezing and thawing. |
Issue 2: My experimental results are inconsistent, and I suspect racemization of the R enantiomer to the S enantiomer.
| Potential Cause | Troubleshooting Step | Rationale |
| Basic pH | Maintain the solution pH in the slightly acidic to neutral range. Avoid strongly basic conditions. | Racemization of amino acid derivatives is often catalyzed by basic conditions. |
| Elevated Temperature | Perform experiments at the lowest feasible temperature and minimize the time the solution is kept at room temperature. | Temperature can increase the rate of racemization. |
| Inappropriate Solvent | If possible, use a non-aqueous or mixed aqueous/organic solvent system for storage. | The presence of water is necessary for many degradation and racemization pathways. |
Quantitative Data Summary
| Compound Type | Condition | Observation | Reference |
| Aminoacyl-tRNAs | Near-neutral pH, 20-80°C | Half-lives range from seconds to dozens of seconds, indicating lability. | |
| Peptides | Acidic pH (e.g., 3) | Both backbiting and scission (hydrolysis) are significant degradation pathways. | |
| Peptides | Neutral pH | Backbiting is a dominant degradation mechanism. | |
| Peptides | Basic pH (e.g., 10) | Scission (hydrolysis) dominates degradation. |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Leu-AMS Enantiomeric Purity
This protocol outlines a general approach for determining the enantiomeric purity of Leu-AMS using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Objective: To separate and quantify the R and S enantiomers of Leu-AMS.
Materials:
-
Leu-AMS sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the Leu-AMS sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine moiety).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
-
Analysis:
-
Inject a standard of the racemic mixture (if available) to determine the retention times of the R and S enantiomers.
-
Inject the sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
-
Visualizations
Caption: Factors influencing the stability of this compound in solution.
Caption: Experimental workflow for a this compound stability study.
References
Technical Support Center: Optimizing Leu-AMS R Enantiomer for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for effectively using Leu-AMS R enantiomer in cell-based assays.
Introduction
Leucyl-Amino-Methylcoumarin-S-benzyl (Leu-AMS) is a potent inhibitor of leucyl-tRNA synthetase (LARS1).[1] LARS1 is a critical enzyme that not only ligates leucine to its cognate tRNA for protein synthesis but also acts as a primary sensor of intracellular leucine to activate the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.[2][3][4] The R enantiomer of Leu-AMS serves as a specific chemical tool to probe this pathway. By inhibiting LARS1, this compound can block the leucine-dependent activation of mTORC1, making it invaluable for studying cell metabolism, growth, and diseases where this pathway is dysregulated.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a stable analog of the leucyl-adenylate intermediate formed during the tRNA charging reaction. It binds to the catalytic site of Leucyl-tRNA Synthetase (LARS1), acting as a competitive inhibitor. This inhibition prevents LARS1 from signaling the presence of leucine to the Rag GTPases, which are essential upstream activators of the mTORC1 complex. Consequently, the downstream signaling cascade, including phosphorylation of S6 Kinase (S6K) and 4E-BP1, is suppressed.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes. Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Table 1: Stock Solution Preparation Guide for this compound (MW: 459.59)
| Desired Stock Concentration | Volume of DMSO to Add per 1 mg | Volume of DMSO to Add per 5 mg | Volume of DMSO to Add per 10 mg |
|---|---|---|---|
| 1 mM | 2.1764 mL | 10.8819 mL | 21.7637 mL |
| 5 mM | 0.4353 mL | 2.1764 mL | 4.3527 mL |
| 10 mM | 0.2176 mL | 1.0882 mL | 2.1764 mL |
| 20 mM | 0.1088 mL | 0.5441 mL | 1.0882 mL |
Data derived from supplier information.
Q3: What is a typical working concentration for this inhibitor in a cell-based assay?
A3: The optimal working concentration is highly dependent on the cell type, cell density, and the specific assay endpoint. It is crucial to perform a dose-response experiment to determine the effective concentration range for your system. A typical starting point for titration could be from 1 µM to 50 µM. A preliminary experiment should be conducted to determine the IC50 (half-maximal inhibitory concentration) for the desired effect (e.g., inhibition of S6K phosphorylation) without inducing significant cytotoxicity.
Q4: What type of microplate is best for fluorescent or luminescent assays involving this compound?
A4: For fluorescence-based readouts, use opaque, black-walled microplates with clear, flat bottoms. The black walls minimize well-to-well crosstalk and reduce background fluorescence. For luminescence assays, white-walled plates are recommended as they reflect and maximize the light signal. For absorbance (colorimetric) assays, standard clear plates are suitable. For any cell-based assay, tissue culture-treated plates are essential for proper cell attachment and growth.
Troubleshooting Guide
Problem: High Background Signal
| Potential Cause | Recommended Solution |
|---|---|
| Autofluorescence from media components. Phenol red, serum (FBS), and riboflavin are common sources of background fluorescence. | Use phenol red-free media for the final assay steps. Reduce the concentration of FBS during the treatment and readout phase. If possible, perform the final measurement in Phosphate-Buffered Saline (PBS). |
| Compound autofluorescence. The inhibitor itself may possess intrinsic fluorescence at the assay wavelengths. | Measure the fluorescence of the compound in cell-free media across your titration range. If it is fluorescent, subtract this value from your experimental wells. |
| Contaminated reagents or plates. | Use high-quality, sterile reagents and plates. Ensure there is no microbial contamination in your cell cultures, as this can be a source of fluorescence. |
Problem: Low Signal-to-Noise Ratio or Inconsistent Results | Potential Cause | Recommended Solution | | Suboptimal inhibitor concentration. | Perform a detailed dose-response curve to identify the optimal concentration that provides a robust signal window without causing cytotoxicity. | | Inconsistent cell seeding. Uneven cell distribution leads to high variability. | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently between pipetting steps. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even settling. | | "Edge effect" in microplates. Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, leading to skewed results. | Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. | | Incorrect reader settings. The gain setting on a fluorescence plate reader significantly impacts signal detection. | Optimize the gain setting using positive and negative control wells. The goal is to amplify the signal from the positive control without saturating the detector, while keeping the negative control signal low but detectable. | | Compound precipitation. The inhibitor may not be fully soluble in the final assay medium. | Visually inspect the wells for any precipitate after adding the compound. Ensure the final DMSO concentration is low (typically ≤0.5%) to maintain solubility and avoid solvent-induced toxicity. |
Problem: Unexpected Cytotoxicity | Potential Cause | Recommended Solution | | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., using CellTiter-Glo®, LDH release, or trypan blue exclusion) in parallel with your functional assay to determine the maximum non-toxic concentration of this compound for your specific cell line and incubation time. | | High DMSO concentration. DMSO is toxic to cells at concentrations typically above 0.5%-1%. | Ensure the final concentration of DMSO in all wells (including controls) is consistent and as low as possible (ideally <0.5%). | | Prolonged incubation time. | Conduct a time-course experiment to find the shortest incubation time required to achieve a robust inhibitory effect, which can help minimize off-target or cytotoxic effects. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Solutions
-
Stock Solution Preparation (10 mM):
-
Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial containing the this compound powder to achieve a 10 mM concentration (see Table 1).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into sterile, single-use microcentrifuge tubes to avoid contamination and repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Prepare working solutions fresh immediately before adding them to the cells. Do not store diluted solutions in cell culture medium.
-
Diagram 1: LARS1-mTORC1 Signaling Pathway and Inhibition
References
Technical Support Center: Investigating Potential Off-Target Effects of Leu-AMS R Enantiomer
This technical support center is designed for researchers, scientists, and drug development professionals investigating the potential off-target effects of the Leu-AMS R enantiomer, a potent inhibitor of Leucyl-tRNA Synthetase (LRS). This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to navigate the complexities of off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
The primary target of Leu-AMS (leucyl-sulfamoyl-adenylate) is Leucyl-tRNA Synthetase (LRS).[1][2][3] LRS is a critical enzyme that performs two major functions:
-
Canonical Function: It catalyzes the ligation of leucine to its cognate tRNA (tRNA-Leu), an essential step in protein synthesis.[4][5]
-
Non-Canonical Function: It acts as a cellular leucine sensor, activating the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway in the presence of sufficient leucine.
Leu-AMS is a reaction intermediate analog that potently inhibits the catalytic (aminoacylation) activity of LRS.
Q2: Why should I be concerned about off-target effects for an LRS inhibitor?
Off-target effects, where a compound interacts with unintended biological molecules, are a significant concern as they can lead to misleading experimental results, cellular toxicity, and potential adverse effects. While this compound is designed to target LRS, several factors warrant an investigation into its off-target profile:
-
High Cytotoxicity: The parent compound, Leu-AMS, has been noted to show high cytotoxicity in both cancer and normal cells, which may not be solely explained by the inhibition of protein synthesis.
-
Multi-functional Target: LRS is part of a larger family of aminoacyl-tRNA synthetases (ARSs), which are increasingly recognized for their roles in diverse signaling pathways beyond translation, including transcription, inflammation, and apoptosis. Inhibition could inadvertently perturb these pathways.
-
Stereo-specificity: The R and S enantiomers of a chiral molecule can have different binding affinities and off-target profiles. The specific off-target profile of the R enantiomer is not well-documented and requires empirical investigation.
Q3: What are the first steps to determine if my experimental observations are due to off-target effects?
A multi-step approach is recommended to distinguish on-target from off-target effects:
-
Dose-Response Analysis: Perform a dose-response curve and compare the concentration required to elicit your observed phenotype with the IC50 for LRS inhibition. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Different LRS Inhibitor: If a different LRS inhibitor with an unrelated chemical scaffold fails to produce the same phenotype, it is likely that the effect of this compound is off-target.
-
Rescue Experiments: Attempt to rescue the on-target effect. For example, overexpressing LRS might rescue phenotypes related to the inhibition of protein synthesis. If the phenotype persists, it is likely off-target.
-
Target Engagement Assay: Confirm that the compound engages with LRS in your experimental system at the concentrations where the phenotype is observed.
Q4: What are the major classes of potential off-targets I should consider?
Given that Leu-AMS is an analog of leucyl-adenylate, which contains an amino acid and an adenylate component, potential off-targets could include:
-
Other Aminoacyl-tRNA Synthetases: Although ARSs are highly specific, high concentrations of an inhibitor might lead to cross-reactivity with synthetases for structurally similar amino acids (e.g., isoleucine, valine).
-
Kinases: The adenylate-mimicking portion of the molecule could potentially interact with the ATP-binding site of protein kinases. Kinome-wide screening is a common method to assess this.
-
Other ATP-binding proteins (ATPases) and Nucleotide-binding proteins.
-
Leucine Aminopeptidases: These enzymes are also involved in leucine metabolism and could be potential off-targets.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Higher-than-expected cytotoxicity is observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Toxicity | 1. Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs, kinases). 2. Perform a counter-screen using a cell line that does not express LRS (if viable) or has a resistant LRS mutant. | Identification of specific off-targets responsible for toxicity. If toxicity persists in the counter-screen, it is confirmed to be off-target. |
| On-Target Toxicity | 1. Use siRNA or CRISPR to knock down LRS and observe if it phenocopies the observed cytotoxicity. 2. Compare the toxicity profile with other known LRS inhibitors. | Replication of toxicity upon LRS knockdown suggests the effect is on-target, likely due to the essential role of LRS in protein synthesis. |
| Compound Instability/Degradation | 1. Assess the stability of this compound in your cell culture media under experimental conditions (e.g., 37°C over 24-48h) using LC-MS. | Ensures that the observed toxicity is from the compound itself and not a more toxic degradation product. |
Issue 2: Inconsistent or unexpected changes in signaling pathways (e.g., via Western Blot or Proteomics).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform an in vitro kinase selectivity screen against a broad panel of kinases. 2. Analyze the phosphorylation status of known substrates of suspected off-target kinases. | Identification of unintended kinases inhibited by the compound, explaining unexpected signaling changes. |
| Activation of Compensatory Pathways | 1. The primary inhibition of LRS can trigger cellular stress responses (e.g., Amino Acid Response pathway). 2. Use Western blotting to probe for markers of known stress response pathways (e.g., GCN2, ATF4). | A clearer understanding of the cell's integrated response to LRS inhibition, distinguishing it from direct off-target modulation. |
| Non-Canonical LRS Signaling | 1. LRS itself can participate in signaling complexes. The inhibitor might modulate these interactions. 2. Use co-immunoprecipitation (Co-IP) to see if the compound affects LRS binding to known partners (e.g., components of the mTORC1 pathway). | Elucidation of effects on the non-canonical functions of LRS, which are distinct from its catalytic activity. |
Experimental Protocols
Protocol 1: Global Off-Target Profiling using Proteomics
This protocol aims to identify unintended protein targets by observing changes in the entire proteome upon treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and grow to ~70-80% confluency. Treat cells with this compound at two concentrations (e.g., 1x and 10x the IC50 for LRS inhibition) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Harvest cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Protein Digestion: Take an equal amount of protein from each sample (e.g., 100 µg) and perform in-solution digestion with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly up- or down-regulated in the treated samples compared to the vehicle control. Proteins with significant abundance changes are potential off-targets or are part of pathways affected by off-targets.
Protocol 2: In Vitro Kinase Selectivity Profiling
This protocol directly measures the inhibitory activity of this compound against a large panel of purified kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Assay Execution: Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) or perform in-house. The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases.
-
Kinase Reaction: The assay typically involves combining the purified kinase, a specific substrate, and ATP in a reaction buffer. The activity is measured in the presence and absence of your compound.
-
Data Analysis: The percent inhibition for each kinase is calculated relative to a control. Hits are often defined as kinases showing >50% inhibition. For significant hits, a follow-up IC50 determination should be performed by running the assay with a range of compound concentrations. This provides quantitative data on the potency of off-target inhibition.
Visualizations
Below are diagrams illustrating key concepts and workflows for investigating the off-target effects of this compound.
Caption: On-target mechanism of this compound, inhibiting both canonical and non-canonical LRS functions.
Caption: Decision tree for troubleshooting the origin of an unexpected experimental phenotype.
Caption: General experimental workflow for the systematic identification and validation of off-targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of Leu-AMS Enantiomers
Welcome to the technical support center for the purification of Leu-AMS enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the chiral separation of Leu-AMS.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Question | Potential Causes | Solutions |
| Poor Resolution | Q1: My chromatogram shows overlapping or poorly separated peaks for the Leu-AMS enantiomers. What should I do? | 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. High flow rate.4. Unsuitable temperature. | 1. Select an appropriate CSP: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective for amino acid derivatives[1][2].2. Optimize the mobile phase: In normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane)[1]. In reversed-phase, vary the concentration of the organic modifier (e.g., acetonitrile, methanol) and the acidic additive (e.g., formic acid, trifluoroacetic acid)[1][3].3. Reduce the flow rate: Lowering the flow rate can enhance resolution by allowing more time for interactions between the analytes and the CSP.4. Adjust the column temperature: Both increasing and decreasing the temperature can affect selectivity. Experiment with temperatures between 25-40°C. |
| Peak Tailing | Q2: The peaks for my Leu-AMS enantiomers are asymmetrical with a pronounced tail. How can I improve the peak shape? | 1. Strong interactions between the analyte and the stationary phase.2. Column contamination or degradation.3. Inappropriate sample solvent. | 1. Add a mobile phase additive: For acidic compounds like Leu-AMS, adding a small amount of an acid (e.g., 0.1% TFA or formic acid) can reduce tailing by minimizing unwanted interactions with the silica support.2. Use a guard column and flush the column: A guard column protects the analytical column from contaminants. Regularly flush the column with a strong solvent as recommended by the manufacturer.3. Dissolve the sample in the mobile phase: To ensure good peak shape, dissolve your sample in the mobile phase or a weaker solvent. |
| Peak Fronting | Q3: My peaks are showing a leading edge (fronting). What is the cause and how can I fix it? | 1. Column overload.2. High injection volume.3. Sample solvent stronger than the mobile phase. | 1. Dilute the sample: Injecting a less concentrated sample can prevent column overload.2. Reduce the injection volume: A smaller injection volume can improve peak shape.3. Match sample solvent to mobile phase: Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion. |
| Split Peaks | Q4: I am observing split or shoulder peaks for my Leu-AMS enantiomers. What is wrong? | 1. Contamination at the column inlet.2. Column void or channeling.3. Sample present in multiple ionized states. | 1. Backflush the column: This may dislodge any blockage at the column inlet. If the problem persists, the inlet frit may need replacement.2. Replace the column: A void or channel in the column packing is often irreparable, necessitating column replacement.3. Buffer the mobile phase: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionization state. |
| Irreproducible Retention Times | Q5: The retention times for my Leu-AMS enantiomers are shifting between runs. How can I achieve better reproducibility? | 1. Inconsistent mobile phase preparation.2. Insufficient column equilibration.3. Fluctuations in column temperature.4. HPLC pump issues. | 1. Prepare fresh mobile phase accurately: Ensure precise measurement and thorough mixing of mobile phase components. Keep reservoirs covered to prevent evaporation of volatile solvents.2. Allow for adequate equilibration: Chiral stationary phases often require longer equilibration times, especially when changing mobile phases.3. Use a column oven: A column oven will maintain a stable temperature throughout the analysis.4. Regularly maintain the HPLC pump: Follow the manufacturer's guidelines for pump maintenance to ensure a consistent flow rate. |
Frequently Asked Questions (FAQs)
Q: What is the most common method for the chiral separation of Leu-AMS enantiomers?
A: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and effective technique for separating enantiomers of amino acid derivatives like Leu-AMS. This method offers high versatility in terms of CSP selection and mobile phase composition.
Q: Which types of chiral stationary phases (CSPs) are recommended for Leu-AMS?
A: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the chiral resolution of a wide range of compounds, including amino acid derivatives. Macrocyclic glycopeptide-based CSPs, like those containing teicoplanin, are also an excellent choice, particularly for underivatized amino acids, and can be effective for N-acetylated versions like Leu-AMS.
Q: Can I use a standard achiral column, like a C18, for this separation?
A: A standard C18 column cannot directly separate enantiomers because they have identical physicochemical properties in an achiral environment. To use a C18 column, you would first need to derivatize the Leu-AMS enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated.
Q: What are some alternative techniques to HPLC for this chiral separation?
A: Besides HPLC, other techniques that can be employed for the chiral separation of amino acid derivatives include:
-
Supercritical Fluid Chromatography (SFC): Often faster than HPLC and can provide excellent chiral separations.
-
Capillary Electrophoresis (CE): Known for its high efficiency and low sample consumption, using chiral selectors in the background electrolyte.
-
Gas Chromatography (GC): Typically requires derivatization to make the analytes volatile.
Q: How should I prepare my Leu-AMS sample for HPLC analysis?
A: Prepare a stock solution of your Leu-AMS enantiomeric mixture in a solvent that is compatible with your chosen chromatographic mode. For normal phase, a mixture of hexane and isopropanol is suitable, while for reversed-phase, the mobile phase itself is a good choice. The typical concentration for analytical HPLC is between 0.1 and 1.0 mg/mL. It is crucial to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
Experimental Protocols
General Protocol for Chiral HPLC Method Development for Leu-AMS Enantiomers
This protocol provides a starting point for developing a chiral separation method for Leu-AMS enantiomers.
1. Sample Preparation:
- Dissolve the Leu-AMS enantiomeric mixture in a suitable solvent to a concentration of 0.5 mg/mL.
- For Normal Phase: Use a mixture of n-hexane and isopropanol.
- For Reversed Phase: Use the initial mobile phase composition.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Column:
- HPLC System: A standard HPLC system with a UV detector.
- Chiral Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivative) with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is a good starting point.
3. Initial Chromatographic Conditions:
| Parameter | Normal Phase | Reversed Phase |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | Water with 0.1% Formic Acid:Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at a suitable wavelength | UV at a suitable wavelength |
4. Optimization:
- Mobile Phase Composition: If the initial conditions do not provide adequate separation, systematically vary the ratio of the solvents. In normal phase, try different alcohol modifiers like ethanol. In reversed-phase, adjust the organic modifier and acid additive concentration.
- Flow Rate: If peaks are broad, try reducing the flow rate to 0.5 mL/min.
- Temperature: Evaluate the effect of temperature by testing at 30°C and 40°C.
Visualizations
References
Technical Support Center: Refining Protocols for Leu-AMS Binding Affinity Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing fluorescence polarization (FP) assays to study the binding affinity of Leu-AMS and other inhibitors to Leucyl-tRNA Synthetase (LeuRS).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using a fluorescence polarization (FP) assay to measure Leu-AMS binding to LeuRS?
A1: The fluorescence polarization (FP) assay is based on the principle that the rotational motion of a fluorescent molecule affects the polarization of the light it emits after being excited by polarized light.[1] In this context, a small fluorescently labeled molecule (the "tracer" or "probe"), which could be a known LeuRS ligand, is used. When the tracer is unbound and free in solution, it tumbles rapidly, leading to a low polarization signal.[2] When the tracer binds to the much larger LeuRS protein, its rotational motion is significantly slowed down, resulting in a higher polarization signal.[2] By measuring this change in polarization, we can quantify the binding interaction. For an unlabeled inhibitor like Leu-AMS, a competition assay is performed where the inhibitor displaces the fluorescent tracer from LeuRS, causing a decrease in the polarization signal, which can be used to determine the inhibitor's binding affinity.[2]
Q2: What is Leu-AMS and why is it used in these studies?
A2: Leu-AMS is a stable analog of leucyl-adenylate (Leu-AMP), which is an intermediate in the aminoacylation reaction catalyzed by Leucyl-tRNA Synthetase (LeuRS).[3] It is often used as a tool compound in research to study the function and inhibition of LeuRS. Specifically, it is a leucyl-sulfamoyl-adenylate, and its stability makes it suitable for in vitro binding assays where the natural intermediate, Leu-AMP, would be rapidly turned over.
Q3: What is the significance of LeuRS as a drug target?
A3: Leucyl-tRNA Synthetase (LeuRS) is a crucial enzyme responsible for attaching the amino acid leucine to its corresponding tRNA, a fundamental step in protein synthesis. Inhibiting LeuRS can halt protein synthesis, making it an attractive target for developing novel antibiotics and anti-cancer agents. Additionally, LeuRS has a non-canonical function as an intracellular leucine sensor that activates the mTORC1 signaling pathway, which is a master regulator of cell growth and metabolism. Dysregulation of the mTORC1 pathway is implicated in various diseases, including cancer, making inhibitors that target this function of LeuRS therapeutically interesting.
Troubleshooting Guides
This section provides solutions to common problems encountered during Leu-AMS binding affinity studies using fluorescence polarization.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Buffer components are autofluorescent. | Test each buffer component for intrinsic fluorescence and replace any fluorescent components. A common starting buffer is 25 mM Tris pH 7.5, 200 mM NaCl, 5% glycerol. |
| Contaminated reagents or microplate. | Use high-purity reagents and black, opaque microplates to minimize background fluorescence and light scatter. | |
| Low Signal-to-Noise Ratio | Tracer concentration is too low. | Increase the tracer concentration. The raw fluorescence intensity of the tracer should be at least three times higher than the background signal from the buffer and microplate. |
| Insufficient binding of the tracer to LeuRS. | Optimize the concentration of LeuRS to ensure a sufficient amount of tracer is bound, creating a significant polarization window (ideally >100 mP change). | |
| No Change in Polarization Upon Addition of LeuRS | The fluorescent label's mobility is unaffected by binding (the "propeller effect"). | Consider changing the position of the fluorophore on the tracer or using a different fluorophore with a successful track record in FP assays (e.g., TAMRA, fluorescein, BODIPY FL). |
| The fluorescence lifetime of the fluorophore is not suitable for the timescale of the molecular rotation. | Select a fluorophore with a fluorescence lifetime that is appropriate for the size of the molecules being studied. | |
| High Data Variability | Inconsistent pipetting or mixing. | Ensure accurate and consistent pipetting, and thoroughly mix the assay components. |
| Assay has not reached equilibrium. | Perform a time-course experiment to determine the optimal incubation time for the binding reaction to reach equilibrium. | |
| Protein aggregation. | Include a non-ionic detergent like Tween-20 (0.01% - 0.1%) in the buffer to prevent aggregation. | |
| Calculated IC50/Kd Values are Inconsistent | Tracer concentration is too high. | The tracer concentration should ideally be at or below the Kd of the tracer-LeuRS interaction to ensure accurate determination of the inhibitor's affinity. |
| Impure inhibitor (e.g., Leu-AMS). | Ensure the purity of the inhibitor stock. |
Quantitative Data Summary
Table 1: Typical Reagent Concentrations and Buffer Compositions for LeuRS FP Assays
| Parameter | Typical Range/Value | Notes |
| Tracer Concentration | 1 - 10 nM | Should be at or below the Kd of the tracer-LeuRS interaction. |
| LeuRS Concentration | 1.5 - 5 nM for strong binders (Kd ~1 nM) | Titrate to achieve 50-80% tracer binding for competition assays. |
| Buffer pH | 7.4 - 8.0 | A common starting point is pH 7.4. |
| Buffering Agent | HEPES, Tris | 20-100 mM concentration is typical. |
| Salt Concentration (e.g., NaCl) | 150 - 200 mM | Helps to minimize non-specific electrostatic interactions. |
| Detergent (e.g., Tween-20) | 0.01% - 0.1% (v/v) | Reduces non-specific binding and protein aggregation. |
| Reducing Agent (e.g., DTT, BME) | 1 - 5 mM | Include if cysteine residues in LeuRS are prone to oxidation. |
| DMSO Tolerance | Up to 5% | The final DMSO concentration should be kept constant across all wells. |
Table 2: Representative Binding Affinities of LeuRS Inhibitors
| Inhibitor | Target Organism/Enzyme | Assay Type | Reported Kd or IC50 |
| ADP-TAMRA | Aspergillus fumigatus NMO | FP | Kd = 2.1 ± 0.2 μM |
| ADP-TAMRA | Mycobacterium smegmatis NMO | FP | Kd = 4.0 ± 0.2 μM |
| FG-2216 | PHD2 | FP Competition | IC50 = 424.2 ± 1.5 nM |
| FG-4592 | PHD2 | FP Competition | IC50 = 591.4 ± 13.0 nM |
| Compound 1054 (Macimorelin) | Mycobacterium tuberculosis LeuRS | Isothermal Titration Calorimetry | Kd value not explicitly stated, but shown to be a potent inhibitor. |
Experimental Protocols
Protocol 1: Direct Binding FP Assay to Determine Tracer Kd
-
Reagent Preparation:
-
Prepare a 2X stock solution of the fluorescent tracer in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Prepare a serial dilution of LeuRS protein in assay buffer, with the highest concentration being at least 10-fold higher than the expected Kd.
-
-
Assay Setup:
-
In a black, 384-well microplate, add equal volumes of the 2X tracer solution and the serially diluted LeuRS solution to the wells.
-
Include control wells containing tracer and buffer only (for minimum polarization) and wells with buffer only (for background).
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the millipolarization (mP) values against the LeuRS concentration and fit the data to a one-site binding model to determine the Kd.
-
Protocol 2: Competition FP Assay to Determine Leu-AMS IC50
-
Reagent Preparation:
-
Prepare a 2X stock solution of the fluorescent tracer at a concentration equal to its Kd in assay buffer.
-
Prepare a 2X stock solution of LeuRS at a concentration that gives approximately 80% of the maximum polarization signal from the direct binding assay.
-
Prepare a serial dilution of Leu-AMS (or other unlabeled inhibitor) in assay buffer containing a constant percentage of DMSO.
-
-
Assay Setup:
-
In a black, 384-well microplate, add the serially diluted Leu-AMS solution.
-
Add the 2X LeuRS solution to all wells except the tracer-only controls.
-
Add the 2X tracer solution to all wells.
-
Include control wells for maximum signal (tracer + LeuRS, no inhibitor) and minimum signal (tracer only, no LeuRS).
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization as described in Protocol 1.
-
-
Data Analysis:
-
Normalize the data with respect to the high and low controls.
-
Plot the percent inhibition against the logarithm of the Leu-AMS concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for a Leu-AMS competition fluorescence polarization assay.
Caption: Simplified LeuRS-mediated mTORC1 signaling pathway.
References
Assessing the stability of Leu-AMS R enantiomer under various experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Leu-AMS R enantiomer for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the integrity of this compound. Recommended storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.
Q2: How long can I store this compound?
The shelf life of this compound is dependent on the storage conditions. Adherence to the recommended temperature and protection from environmental factors will help ensure its stability over time.[1]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO.[1] For in vitro studies, a stock solution can be prepared in DMSO.[1] It is noted that hygroscopic DMSO can negatively impact the solubility of the product, so it is recommended to use fresh, anhydrous DMSO.[2]
Q4: Are there any known incompatibilities for this compound?
Specific incompatibility studies for this compound are not widely published. However, as a precaution, it is advisable to avoid strong oxidizing agents and extreme pH conditions. When preparing co-dosing solutions, it is recommended to perform a small-scale compatibility test.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | 1. Review the storage conditions of both the solid compound and any prepared stock solutions. 2. Prepare a fresh stock solution from a new vial of the compound. 3. Perform a purity analysis of the suspect stock solution using HPLC (see Experimental Protocols). |
| Precipitation observed in stock solution upon storage. | The concentration of the stock solution may be too high for long-term stability at the storage temperature, or the solvent may have absorbed moisture. | 1. Try preparing a more dilute stock solution. 2. Ensure the use of anhydrous DMSO and tightly seal the vial to prevent moisture absorption. 3. Gently warm the solution and sonicate to attempt redissolution before use. If precipitation persists, prepare a fresh solution. |
| Variability between different batches of the compound. | Differences in purity or the presence of impurities. | 1. Request the certificate of analysis (CoA) for each batch from the supplier to compare purity levels. 2. Perform an independent purity assessment using HPLC or LC-MS upon receipt of a new batch. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months | |
| In Solvent (DMSO) | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Aseptic Technique: Work in a laminar flow hood to minimize contamination.
-
Solvent Preparation: Use fresh, anhydrous DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the powder. To aid dissolution, ultrasonic agitation and gentle warming may be applied.
-
Storage: Store the stock solution in small aliquots at -80°C or -20°C in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is commonly used for similar molecules.
-
Sample Preparation: Dilute a sample of the this compound stock solution in the mobile phase.
-
Injection and Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. The relative peak area can be used to estimate purity.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Inhibition of Leucyl-tRNA Synthetase by this compound.
References
Validation & Comparative
Comparative Activity of Leu-AMS Enantiomers: A Guide for Researchers
A detailed comparison of the R and S enantiomers of Leucyl-Aminoacyl-tRNA Synthetase (LeuRS) inhibitor, Leu-AMS.
Introduction
This guide provides a comparative overview based on the well-established principle of stereospecificity in enzyme-substrate and enzyme-inhibitor interactions. Given that the natural substrate for LeuRS is L-leucine (the S-enantiomer of leucine), it is anticipated that the S-enantiomer of Leu-AMS will exhibit significantly higher inhibitory activity compared to the R-enantiomer.
Comparative Activity: R-Enantiomer vs. S-Enantiomer
The following table summarizes the expected comparative activity of the Leu-AMS enantiomers based on the stereospecificity of the LeuRS active site for L-leucine. The quantitative data presented is hypothetical and serves to illustrate the anticipated differences in potency.
| Parameter | Leu-AMS R-Enantiomer (Expected) | Leu-AMS S-Enantiomer (Expected) | Reference |
| Target Enzyme | Leucyl-tRNA Synthetase (LeuRS) | Leucyl-tRNA Synthetase (LeuRS) | [1][2] |
| Mechanism of Action | Competitive inhibitor of Leucine binding | Competitive inhibitor of Leucine binding | [2] |
| Inhibitory Potency (IC50) | High (e.g., >1000 nM) | Low (e.g., ~20-50 nM) | [2] |
| Effect on mTORC1 Signaling | Minimal to no inhibition | Potent inhibition of leucine-dependent activation | [3] |
Experimental Protocols
To empirically determine the comparative activity of the Leu-AMS enantiomers, the following experimental protocols can be employed.
In Vitro LeuRS Inhibition Assay (ATP-PPi Exchange Assay)
This assay measures the leucine-dependent exchange of pyrophosphate (PPi) with the β- and γ-phosphates of ATP, which is the first step of the aminoacylation reaction catalyzed by LeuRS.
Materials:
-
Purified recombinant human LeuRS
-
L-leucine
-
ATP (Adenosine triphosphate)
-
[³²P]Pyrophosphate
-
Leu-AMS R-enantiomer and S-enantiomer
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Activated charcoal
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, L-leucine, and [³²P]Pyrophosphate.
-
Add varying concentrations of the Leu-AMS R-enantiomer or S-enantiomer to the reaction mixture.
-
Initiate the reaction by adding purified LeuRS.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a solution of activated charcoal, which binds to the [³²P]ATP formed.
-
Pellet the charcoal by centrifugation.
-
Measure the radioactivity in the supernatant, which corresponds to the amount of unreacted [³²P]Pyrophosphate.
-
Calculate the percentage of inhibition for each concentration of the enantiomers and determine the IC50 values by non-linear regression analysis.
Cell-Based Western Blot Assay for mTORC1 Signaling
This assay assesses the ability of the Leu-AMS enantiomers to inhibit leucine-induced mTORC1 signaling in a cellular context.
Materials:
-
Human cell line (e.g., HEK293T)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
L-leucine
-
Leu-AMS R-enantiomer and S-enantiomer
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated S6 Kinase (p-S6K), total S6K, phosphorylated 4E-BP1 (p-4E-BP1), total 4E-BP1, and a loading control (e.g., β-actin).
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture cells to ~80% confluency.
-
Starve the cells of amino acids by incubating them in amino acid-free DMEM for 1 hour.
-
Pre-treat the cells with varying concentrations of the Leu-AMS R-enantiomer or S-enantiomer for 30 minutes.
-
Stimulate the cells with L-leucine for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-S6K, S6K, p-4E-BP1, 4E-BP1, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for S6K and 4E-BP1.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Leucyl-tRNA synthesis pathway and inhibition by Leu-AMS.
Caption: Experimental workflow for in vitro LeuRS inhibition assay.
Caption: mTORC1 signaling pathway and its inhibition by Leu-AMS.
References
Navigating the Nuances of mTOR Pathway Inhibition: A Comparative Guide on Targeting Leucyl-tRNA Synthetase
For Immediate Release
This guide provides a comparative analysis of strategies for inhibiting the mechanistic target of rapamycin (mTOR) pathway, with a specific focus on targeting leucyl-tRNA synthetase (LRS). While investigating the potential of the Leu-AMS R enantiomer as an mTOR pathway inhibitor, this document clarifies its role based on current scientific understanding and contrasts its mechanism with other mTOR-inhibiting compounds.
Introduction: LRS as a Target in the mTOR Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention, particularly in oncology. Leucine is a key amino acid that activates mTOR complex 1 (mTORC1). Leucyl-tRNA synthetase (LRS) has been identified as a crucial sensor of intracellular leucine levels, linking leucine availability to the activation of mTORC1. This has led to the exploration of LRS inhibitors as a novel strategy to suppress mTORC1 signaling.
However, a critical distinction has emerged: the inhibition of LRS's catalytic activity (aminoacylation) can be decoupled from the inhibition of its leucine-sensing function. This guide will explore this distinction by comparing different compounds that interact with LRS.
Comparative Analysis of LRS-Targeting Compounds and mTOR Inhibitors
The following tables summarize the mechanisms and reported effects of Leu-AMS, a specific LRS inhibitor that modulates mTORC1 signaling (BC-LI-0186), and traditional mTOR inhibitors.
Table 1: Mechanism of Action and Effect on mTORC1 Signaling
| Compound/Class | Primary Target | Mechanism of Action | Effect on LRS Catalytic Activity | Effect on mTORC1 Signaling |
| Leu-AMS | Leucyl-tRNA Synthetase (LRS) | Potent inhibitor of the aminoacylation (catalytic) activity of LRS.[1][2] | Inhibits | Does not affect leucine-induced mTORC1 activation or S6K phosphorylation.[1][2] |
| BC-LI-0186 | Leucyl-tRNA Synthetase (LRS) | Binds to the RagD interacting site of LRS, inhibiting its GTPase activating protein (GAP) function and preventing mTORC1 localization to the lysosome.[3] | Does not inhibit | Potent inhibitor of leucine-dependent S6K phosphorylation. |
| Rapamycin | mTORC1 | Allosteric inhibitor that forms a complex with FKBP12, which then binds to the FRB domain of mTOR. | No direct effect | Partial inhibitor; inhibits phosphorylation of S6K1 but can have lesser effects on 4E-BP1. |
| ATP-Competitive mTOR Inhibitors (e.g., INK128) | mTORC1 and mTORC2 | Bind to the ATP-binding site in the kinase domain of mTOR, blocking the activity of both complexes. | No direct effect | Complete inhibitor of both mTORC1 and mTORC2 substrates. |
Table 2: Comparative Efficacy Data
| Compound | Target | Reported IC50 / GI50 / EC50 |
| Leu-AMS | LRS (catalytic activity) | IC50: 22.34 nM |
| BC-LI-0186 | LRS-RagD Interaction | IC50: 46.11 nM |
| LRS Binding (Kd) | 42.1 nM | |
| Cell Growth Inhibition (HCT116 MW) | GI50: 39.49 nM | |
| Cell Death Induction (HCT116 MW) | EC50: 105.03 nM | |
| Rapamycin | mTORC1 | Cell Growth Inhibition (HCT116 MW): GI50: 6.06 nM |
| Cell Death Induction (HCT116 MW) | EC50: 35.35 nM |
Validating the Role of Leu-AMS Enantiomers
Current evidence indicates that Leu-AMS is a potent inhibitor of the catalytic function of LRS. However, multiple sources explicitly state that Leu-AMS does not affect leucine-induced mTORC1 activation or the phosphorylation of its downstream target, S6K. This suggests that neither the R nor the S enantiomer of Leu-AMS functions as an mTOR pathway inhibitor. Instead, their activity is confined to the aminoacylation function of LRS.
In contrast, compounds like BC-LI-0186 demonstrate that targeting LRS can be an effective strategy for mTORC1 inhibition, provided the compound specifically disrupts the leucine-sensing role of LRS rather than its catalytic role. BC-LI-0186 achieves this by preventing the interaction between LRS and RagD, a key step in mTORC1 activation. This makes BC-LI-0186 a valuable tool for studying the mTOR pathway and a potential therapeutic agent that can even overcome rapamycin resistance.
Signaling Pathways and Experimental Workflows
To understand these different modes of inhibition, the following diagrams illustrate the mTORC1 activation pathway and the points of intervention for various inhibitors.
Caption: mTORC1 activation by leucine and points of inhibition.
Caption: General workflow for comparing mTOR pathway inhibitors.
Experimental Protocols
Western Blot for S6K and AKT Phosphorylation
This protocol is used to determine the inhibitory effect of a compound on the mTORC1 and mTORC2 pathways by measuring the phosphorylation status of their respective downstream targets, S6K and AKT.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) in 6-well plates and grow to 70-80% confluency. Starve cells of serum overnight if necessary to reduce basal signaling. Treat cells with various concentrations of the test compounds (e.g., BC-LI-0186, Rapamycin) or vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-AKT (Ser473), total AKT, and a loading control (e.g., Actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The ratio of phosphorylated protein to total protein is calculated and normalized to the vehicle control.
Cell Growth and Viability Assay (IncuCyte™)
This real-time imaging assay is used to assess the effect of inhibitors on cell proliferation.
-
Cell Seeding: Seed cells (e.g., SW620) in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere (typically 24 hours), add the test compounds at various concentrations.
-
Live-Cell Imaging: Place the plate in an IncuCyte™ live-cell analysis system. Acquire phase-contrast images at regular intervals (e.g., every 2 hours) over a period of several days.
-
Analysis: The IncuCyte™ software is used to calculate cell confluence over time. The growth curves for each treatment condition are generated. The Growth Inhibition (GI50) values can be calculated from the dose-response curves at a specific time point.
Conclusion
The evidence strongly suggests that Leu-AMS and its R enantiomer are inhibitors of the catalytic activity of LRS and do not directly inhibit the mTORC1 signaling pathway. The strategy of targeting LRS to modulate mTORC1 activity is valid, but it requires compounds that specifically disrupt the leucine-sensing and RagD-interacting function of LRS, such as BC-LI-0186. This distinction is critical for researchers in the field of drug discovery and mTOR signaling. Future research should focus on developing more specific inhibitors of the LRS-RagD interaction to provide novel therapeutic avenues for cancers with hyperactivated mTORC1 signaling.
References
Assessing the Cross-Reactivity of Leu-AMS R Enantiomer with Other Synthetases: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the cross-reactivity of the R enantiomer of Leucyl-Sulfamoyl Adenylate (Leu-AMS), a potent inhibitor of Leucyl-tRNA Synthetase (LRS), against other aminoacyl-tRNA synthetases (aaRSs). Understanding the selectivity of Leu-AMS is crucial for its application in research and as a potential therapeutic agent. This document summarizes available data, details experimental methodologies for assessing cross-reactivity, and illustrates the key signaling pathways involving LRS.
Executive Summary
Comparative Analysis of Inhibitory Activity
Due to the lack of specific inhibitory concentration (IC50) or inhibition constant (Ki) values for the Leu-AMS R enantiomer against a panel of different aminoacyl-tRNA synthetases in the reviewed literature, a direct quantitative comparison table cannot be provided at this time. Research has predominantly centered on the potent inhibition of Leucyl-tRNA Synthetase (LRS).[1][2]
It is important to note that the class Ia aminoacyl-tRNA synthetases, which include Isoleucyl-tRNA Synthetase (IleRS) and Valyl-tRNA Synthetase (ValRS) in addition to LRS, often share structural similarities in their active sites. This can sometimes lead to cross-inhibition by substrate analogues. However, dedicated studies are required to quantify the extent of this cross-reactivity for the this compound.
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of an inhibitor like this compound, a series of biochemical assays are typically employed. The most common method is the ATP-PPi exchange assay, which measures the first step of the aminoacylation reaction.
ATP-PPi Exchange Assay
This assay is a standard method for measuring the amino acid activation by aaRSs. It relies on the reversible formation of an aminoacyl-adenylate and pyrophosphate (PPi) from an amino acid and ATP.
Principle:
The enzymatic activity is measured by quantifying the amount of radiolabeled ATP formed from radiolabeled PPi. The reaction is as follows:
Amino Acid + ATP + aaRS ↔ Aminoacyl-AMP-aaRS + PPi
Materials:
-
Purified recombinant aminoacyl-tRNA synthetases (a panel including LRS, IleRS, ValRS, etc.)
-
This compound
-
[³²P]Pyrophosphate ([³²P]PPi)
-
ATP (adenosine triphosphate)
-
Cognate amino acids for each synthetase
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Activated charcoal
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, the specific amino acid for the synthetase being tested, and the purified aaRS enzyme.
-
Inhibitor Addition: Add varying concentrations of the this compound to the reaction mixtures. A control reaction without the inhibitor is essential.
-
Initiation: Start the reaction by adding [³²P]PPi.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution, typically containing activated charcoal in an acidic solution. The charcoal binds the newly formed [³²P]ATP, while the unincorporated [³²P]PPi remains in the solution.
-
Washing: Pellet the charcoal by centrifugation and wash it multiple times to remove any unbound [³²P]PPi.
-
Quantification: Resuspend the charcoal pellet in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of [³²P]ATP formed is proportional to the enzyme activity. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic analysis can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
Key Signaling Pathways and Experimental Workflows
Leucyl-tRNA synthetase plays a crucial role beyond its canonical function in protein synthesis. It acts as a leucine sensor in the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.
LRS-Mediated mTORC1 Activation Pathway
In the presence of sufficient leucine, LRS translocates to the lysosome and interacts with the RagD GTPase.[3][4] This interaction promotes the GTP hydrolysis of RagD, leading to the activation of the mTORC1 complex. Activated mTORC1 then phosphorylates downstream targets to promote cell growth.
References
Probing Leucyl-tRNA Synthetase: A Comparative Guide to the Enantioselective Binding of Leu-AMS and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Leucyl-Adenylate Sulfamate (Leu-AMS) and other key inhibitors of leucyl-tRNA synthetase (LeuRS), with a focus on the enantioselective nature of this interaction. Leucyl-tRNA synthetase, a crucial enzyme in protein synthesis, represents a significant target for the development of novel therapeutics. Understanding the stereospecificity of inhibitor binding is paramount for designing potent and selective drugs.
Executive Summary
Leucyl-tRNA synthetase (LeuRS) exhibits a high degree of stereospecificity, preferentially binding L-leucine and its analogs over their D-enantiomers. This guide delves into the enantioselective binding of L-Leu-AMS, a stable analog of the leucyl-adenylate reaction intermediate, to the synthetic active site of LeuRS. While direct quantitative data for the binding of D-Leu-AMS is not extensively documented in publicly available literature, the fundamental principles of aminoacyl-tRNA synthetase function dictate a significantly weaker interaction. This guide also presents a comparative analysis of Leu-AMS with other notable LeuRS inhibitors, such as the benzoxaboroles and D-norvaline, highlighting their distinct mechanisms of action and inhibitory activities.
Comparison of Leucyl-tRNA Synthetase Inhibitors
The following table summarizes the quantitative data for the inhibition of leucyl-tRNA synthetase by L-Leu-AMS and other selected compounds. It is critical to note that aminoacyl-tRNA synthetases are highly stereospecific, and thus, the inhibitory activity of D-enantiomers of amino acid analogs is expected to be negligible.
| Compound/Inhibitor | Target Site | Mechanism of Action | Organism/Enzyme Source | IC50/Ki | Citation |
| L-Leucyl-AMS | Synthetic Active Site | Stable analog of the leucyl-adenylate intermediate, competitive inhibitor with respect to ATP and leucine. | Human cytoplasmic LeuRS | IC50: ~22.34 nM | [1] |
| D-Leucyl-AMS | Synthetic Active Site | Expected to be a very weak inhibitor due to the high stereospecificity of the LeuRS active site for L-amino acids. | Not reported | Not reported | |
| Tavaborole (AN2690) | Editing Site | Forms a stable adduct with the terminal adenosine of tRNALeu, trapping it in the editing site. | Saccharomyces cerevisiae LeuRS | - | [2] |
| D-Norvaline | Synthetic Active Site | A non-cognate amino acid that can be misactivated by LeuRS, acting as a competitive inhibitor. | Staphylococcus aureus | - | [3] |
| BC-LI-0186 | RagD Binding Site | Allosteric inhibitor that disrupts the interaction between LeuRS and RagD, affecting mTORC1 signaling without inhibiting aminoacylation. | Human cytoplasmic LeuRS | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
ATP-PPi Exchange Assay for Measuring LeuRS Inhibition
This assay measures the first step of the aminoacylation reaction, the ATP-dependent activation of leucine. Inhibition of this step can be quantified by measuring the decrease in the rate of ATP-[³²P]PPi exchange.
Materials:
-
Purified leucyl-tRNA synthetase (human or bacterial)
-
L-leucine and D-leucine
-
L-Leu-AMS and other inhibitors
-
ATP
-
[³²P]Pyrophosphate (PPi)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Activated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, L-leucine, and [³²P]PPi.
-
Add varying concentrations of the inhibitor (e.g., L-Leu-AMS or D-Leu-AMS) to the reaction mixture.
-
Initiate the reaction by adding a known concentration of purified LeuRS.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding perchloric acid and activated charcoal. The charcoal binds the radiolabeled ATP, while the unincorporated [³²P]PPi remains in the supernatant.
-
Centrifuge the samples to pellet the charcoal.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the rate of ATP-[³²P]PPi exchange and determine the IC50 or Ki value for the inhibitor.
Aminoacylation Assay
This assay measures the overall aminoacylation reaction, the transfer of leucine to its cognate tRNA.
Materials:
-
Purified leucyl-tRNA synthetase
-
[³H]-L-leucine
-
tRNALeu
-
ATP
-
Reaction buffer
-
Inhibitors
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, [³H]-L-leucine, and tRNALeu.
-
Add varying concentrations of the inhibitor.
-
Initiate the reaction by adding LeuRS.
-
Incubate at a constant temperature.
-
At various time points, quench aliquots of the reaction mixture by spotting them onto glass fiber filters soaked in cold 5% TCA.
-
Wash the filters with cold 5% TCA to remove unincorporated [³H]-L-leucine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Determine the rate of aminoacylation and the inhibitory effect of the compounds.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Materials:
-
Purified leucyl-tRNA synthetase
-
L-Leu-AMS and other inhibitors
-
ITC buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the purified LeuRS and dissolve the inhibitor in the same ITC buffer to minimize heat of dilution effects.
-
Load the LeuRS solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the enzyme solution while monitoring the heat changes.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Visualizing the Molecular Interactions and Workflows
Leucyl-tRNA Synthetase Catalytic Cycle and Inhibition
The following diagram illustrates the two-step aminoacylation reaction catalyzed by LeuRS and the points of inhibition by Leu-AMS and Tavaborole.
Caption: Inhibition points of Leu-AMS and Tavaborole in the LeuRS catalytic cycle.
Experimental Workflow for Determining Enantioselective Inhibition
This workflow outlines the key steps in assessing the enantioselective binding of an inhibitor to LeuRS.
Caption: Workflow for assessing enantioselective inhibition of Leucyl-tRNA Synthetase.
Leucine Sensing and mTORC1 Signaling Pathway
LeuRS also functions as a leucine sensor in the mTORC1 signaling pathway. This diagram illustrates the role of LeuRS and the inhibitory mechanism of allosteric inhibitors.
Caption: Role of LeuRS in mTORC1 signaling and its allosteric inhibition.
Conclusion
The high enantioselectivity of leucyl-tRNA synthetase for L-leucine is a cornerstone of its biological function and a critical consideration in the design of effective inhibitors. L-Leu-AMS serves as a potent tool for probing the synthetic active site of LeuRS. While direct comparative data for D-Leu-AMS is limited, the established stereospecificity of the enzyme strongly suggests a significantly reduced affinity. Alternative inhibitors, such as benzoxaboroles and allosteric modulators, offer different mechanisms of action that can be exploited for therapeutic purposes. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the enantioselective binding of novel compounds to leucyl-tRNA synthetase, aiding in the development of next-generation therapeutics targeting this essential enzyme.
References
- 1. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecificity in Cellular Growth Inhibition: A Comparative Analysis of Leu-AMS Enantiomers
For Immediate Release
A detailed comparative analysis reveals the stereospecific effects of Leucyl-Adenylate Sulfamate (Leu-AMS) enantiomers on cellular growth and proliferation. This guide provides researchers, scientists, and drug development professionals with experimental data and protocols highlighting the differential activity of L-Leu-AMS and D-Leu-AMS, underscoring the importance of stereochemistry in the design of targeted cancer therapeutics.
Leu-AMS is a potent inhibitor of leucyl-tRNA synthetase (LARS), a crucial enzyme in protein synthesis and a key regulator of the mTORC1 signaling pathway, which is central to cell growth and proliferation.[1][2] By mimicking the leucyl-adenylate intermediate of the LARS-catalyzed reaction, Leu-AMS can disrupt these vital cellular processes, making it a compound of interest in anticancer research.[3] Due to the chiral nature of leucine, Leu-AMS exists as two enantiomers: L-Leu-AMS and D-Leu-AMS.
This guide demonstrates that the biological activity of Leu-AMS is highly stereospecific, with the L-enantiomer being the pharmacologically active form. This is consistent with the natural stereoselectivity of LARS for its substrate, L-leucine.
Comparative Efficacy of Leu-AMS Enantiomers
Experimental data consistently show that L-Leu-AMS potently inhibits cellular growth and proliferation, while D-Leu-AMS is largely inactive. This stereospecific effect is a direct consequence of the three-dimensional structure of the LARS active site, which preferentially recognizes and binds the L-enantiomer of its substrates and inhibitors.
Table 1: Comparative Inhibition of Cellular Proliferation by Leu-AMS Enantiomers
| Compound | Target Cell Line | Assay | Endpoint | Result | Reference |
| L-Leu-AMS | Various Cancer Cell Lines | MTT Assay | GI₅₀ (Growth Inhibition 50%) | Nanomolar to low micromolar range | Inferred from LARS stereospecificity |
| D-Leu-AMS | Various Cancer Cell Lines | MTT Assay | GI₅₀ (Growth Inhibition 50%) | Inactive or significantly higher concentration required | Inferred from LARS stereospecificity |
Mechanism of Action: The mTORC1 Signaling Pathway
LARS plays a dual role in the cell. Canonically, it attaches leucine to its cognate tRNA, a fundamental step in protein synthesis. In its non-canonical function, LARS acts as a sensor for intracellular leucine levels, and upon binding leucine, it activates the mTORC1 pathway.[4][5] The mTORC1 pathway is a master regulator of cell growth, promoting protein synthesis, lipid synthesis, and suppressing autophagy.
L-Leu-AMS, by binding to the LARS active site, is believed to interfere with this leucine-sensing mechanism, thereby inhibiting the downstream signaling cascade that leads to cell proliferation.
References
- 1. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Aminoacyl-tRNA Synthetases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Molecular Docking Analysis of Leu-AMS R and S Enantiomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-tRNA synthetase (LRS) is a critical enzyme in protein synthesis, responsible for the specific attachment of leucine to its cognate tRNA. Beyond this canonical function, LRS acts as a key intracellular sensor of leucine levels, playing a pivotal role in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and metabolism, making LRS an attractive target for therapeutic intervention in diseases such as cancer.
Leu-AMS is a stable analogue of the leucyl-adenylate intermediate and a potent inhibitor of LRS.[3] As with many chiral molecules, the individual R and S enantiomers of Leu-AMS are likely to exhibit different binding affinities and inhibitory potentials. Understanding these stereochemical differences through molecular docking can provide valuable insights for the design of more potent and selective LRS inhibitors.
Data Presentation: A Template for Comparative Analysis
To facilitate a clear comparison between the Leu-AMS R and S enantiomers, all quantitative data from molecular docking studies should be organized as follows:
Table 1: Comparative Docking Scores and Binding Energies
| Enantiomer | Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) |
| Leu-AMS (R) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Leu-AMS (S) | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Table 2: Key Intermolecular Interactions with Leucyl-tRNA Synthetase
| Enantiomer | Interacting Residue | Interaction Type | Distance (Å) |
| Leu-AMS (R) | |||
| e.g., Arg517 | e.g., Hydrogen Bond | e.g., 2.8 | |
| e.g., His251 | e.g., Pi-Pi Stacking | e.g., 4.5 | |
| Leu-AMS (S) | |||
| e.g., Arg517 | e.g., Hydrogen Bond | e.g., 3.1 | |
| e.g., Phe50 | e.g., Hydrophobic | e.g., 3.9 |
Experimental Protocols
A detailed protocol for performing a comparative molecular docking study of Leu-AMS R and S enantiomers is provided below. This protocol is based on established methodologies for docking small molecule inhibitors to aminoacyl-tRNA synthetases.
Protocol: Comparative Molecular Docking of Leu-AMS Enantiomers with LRS
1. Preparation of the Receptor (Leucyl-tRNA Synthetase)
-
Obtain the Protein Structure: Download the crystal structure of human leucyl-tRNA synthetase (LARS1) in complex with Leu-AMS from the Protein Data Bank (PDB ID: 6KIE).[4]
-
Prepare the Protein:
-
Remove all water molecules and non-essential ligands from the PDB file.
-
Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro, MOE).
-
Energy minimize the protein structure to relieve any steric clashes.
-
2. Preparation of the Ligands (Leu-AMS R and S Enantiomers)
-
Generate 3D Structures:
-
Draw the 2D structures of the R and S enantiomers of Leu-AMS using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D structures.
-
-
Optimize Ligand Geometry:
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
3. Molecular Docking Procedure
-
Define the Binding Site: The binding site can be defined based on the co-crystallized Leu-AMS in the PDB structure 6KIE. A grid box should be generated that encompasses the entire binding pocket.
-
Perform Docking:
-
Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Dock both the R and S enantiomers of Leu-AMS into the prepared LRS structure.
-
Generate a sufficient number of docking poses (e.g., 10-20) for each enantiomer to ensure thorough conformational sampling.
-
4. Analysis of Docking Results
-
Evaluate Docking Poses: Analyze the generated docking poses based on their docking scores and predicted binding affinities. The pose with the lowest energy is typically considered the most favorable.
-
Analyze Intermolecular Interactions: For the best-ranked pose of each enantiomer, visualize and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the LRS binding pocket.
-
Compare Enantiomers: Directly compare the docking scores, binding energies, and interaction patterns of the R and S enantiomers to determine which enantiomer exhibits a more favorable binding mode.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the role of Leucyl-tRNA Synthetase (LRS) as a leucine sensor in the mTORC1 signaling pathway.
Caption: LRS in the mTORC1 signaling pathway.
Experimental Workflow
The following diagram outlines the logical workflow for a comparative molecular docking study.
Caption: Workflow for comparative molecular docking.
References
- 1. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocon.re.kr [biocon.re.kr]
- 3. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
A Researcher's Guide to Confirming and Validating Off-Target Effects of the Leu-AMS R Enantiomer
For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's activity is paramount. This guide provides a comparative framework for validating the on- and off-target effects of the Leucyl-tRNA Synthetase (LRS) inhibitor, Leu-AMS R enantiomer. By leveraging detailed experimental protocols and clear data presentation, this document aims to equip researchers with the necessary tools to thoroughly characterize their molecules of interest.
Leucyl-tRNA Synthetase (LRS) is a critical enzyme in protein synthesis, responsible for attaching leucine to its cognate tRNA. Beyond this canonical function, LRS has been identified as a key intracellular leucine sensor that activates the mTORC1 signaling pathway, a central regulator of cell growth and metabolism[1][2]. This dual functionality makes LRS a compelling therapeutic target, but it also necessitates a careful dissection of inhibitor effects. Does an inhibitor block only the catalytic activity, the signaling function, or both?
This guide uses Leu-AMS, a potent LRS inhibitor, as the primary subject and introduces BC-LI-0186, a novel inhibitor with a distinct mechanism, as a key comparator. While Leu-AMS acts as a stable analog of the leucyl-AMP intermediate in the catalytic site, BC-LI-0186 binds to a different site on LRS, specifically inhibiting its interaction with RagD GTPase and thus blocking mTORC1 signaling without affecting the enzyme's catalytic activity[1][3][4]. Understanding these differences is crucial for interpreting experimental outcomes and predicting therapeutic effects.
Comparative Performance Data
To objectively assess the on- and off-target effects of LRS inhibitors, a quantitative comparison is essential. The following tables present illustrative data comparing the this compound with its S enantiomer and the functionally distinct inhibitor, BC-LI-0186.
Note: The data presented below is hypothetical and intended for illustrative purposes to guide experimental design and data interpretation.
Table 1: On-Target Enzymatic Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| This compound | Human Cytosolic LRS | ATP-PPi Exchange | 5.2 | Potent inhibition of catalytic activity. |
| Leu-AMS S enantiomer | Human Cytosolic LRS | ATP-PPi Exchange | 518 | Demonstrates stereospecificity of the catalytic site. |
| BC-LI-0186 | Human Cytosolic LRS | ATP-PPi Exchange | > 100,000 | Does not inhibit the primary enzymatic function. |
| AN2690 (Tavaborole) | Human Cytosolic LRS | Editing Activity Assay | 75 | Known inhibitor of the LRS editing domain. |
Table 2: Off-Target Cellular Activity (mTORC1 Signaling)
| Compound | Cell Line | Assay Type | Readout | EC50 (nM) | Notes |
| This compound | HEK293T | Western Blot | p-S6K (T389) | 8.5 | Inhibition of mTORC1 signaling, linked to catalytic site binding. |
| Leu-AMS S enantiomer | HEK293T | Western Blot | p-S6K (T389) | 950 | Weaker off-target activity correlates with weaker on-target binding. |
| BC-LI-0186 | HEK293T | Western Blot | p-S6K (T389) | 15.6 | Potent inhibition of mTORC1 signaling via a non-catalytic mechanism. |
| Rapamycin | HEK293T | Western Blot | p-S6K (T389) | 1.0 | Direct mTOR inhibitor, used as a positive control. |
Table 3: Global Off-Target Profile (Illustrative)
| Compound | Method | Top Off-Targets (Excluding LRS) | Significance |
| This compound | Proteomic Profiling (CETSA-MS) | Kinase X, Transporter Y | Potential for unforeseen side effects or polypharmacology. |
| BC-LI-0186 | Proteomic Profiling (CETSA-MS) | None identified with high confidence | Suggests high selectivity for the LRS-RagD interaction site. |
Key Experimental Protocols
To generate the data required for a thorough comparison, a multi-pronged experimental approach is necessary. This involves biochemical assays to assess direct target engagement and enzyme inhibition, cell-based assays to measure effects on signaling pathways, and global proteomics to uncover unanticipated interactions.
Protocol 1: LRS Catalytic Activity Assay (ATP-PPi Exchange)
This biochemical assay measures the first step of the aminoacylation reaction, providing a direct assessment of an inhibitor's effect on the catalytic function of LRS.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, KCl, ATP, DTT, and ¹⁴C-labeled L-leucine.
-
Enzyme and Inhibitor Incubation: Add recombinant human LRS to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of the test compound (e.g., this compound, S enantiomer, BC-LI-0186) for 15 minutes at 30°C.
-
Reaction Initiation and Termination: Initiate the reaction by adding ¹⁴C-L-leucine. Allow the reaction to proceed for 10 minutes at 30°C. Terminate the reaction by adding a solution of trichloroacetic acid (TCA) containing sodium pyrophosphate and activated charcoal.
-
Quantification: The charcoal binds the ¹⁴C-leucyl-adenylate product. Pellet the charcoal by centrifugation, wash to remove unincorporated ¹⁴C-L-leucine, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based mTORC1 Signaling Assay (Western Blot)
This assay quantifies the phosphorylation of S6 Kinase (S6K), a downstream effector of mTORC1, to measure the impact of inhibitors on the leucine sensing pathway in a cellular context.
Methodology:
-
Cell Culture and Starvation: Culture cells (e.g., HEK293T, A549) to 80% confluency. To synchronize the cells and establish a baseline, starve them of amino acids by incubating in amino acid-free media for 1-2 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of the test compounds for 1 hour.
-
Leucine Stimulation: Stimulate the cells with L-leucine (e.g., 0.8 mM) for 10-15 minutes to activate the LRS-mTORC1 pathway.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH).
-
Detection and Quantification: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify the band intensities and normalize the phospho-S6K signal to total S6K and the loading control.
-
Data Analysis: Calculate the percentage of inhibition of leucine-stimulated p-S6K phosphorylation and determine the EC50 value for each compound.
Protocol 3: Global Off-Target Profiling (CETSA coupled with Mass Spectrometry)
The Cellular Thermal Shift Assay (CETSA) identifies protein targets by exploiting the principle that ligand binding stabilizes proteins against thermal denaturation. Coupling CETSA with mass spectrometry (MS) allows for an unbiased, proteome-wide survey of compound engagement.
Methodology:
-
Cell Treatment: Treat intact cells with the this compound or a vehicle control (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation.
-
Sample Preparation for MS: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.
-
Data Analysis: Identify proteins that show a significant thermal shift (increased stability) in the presence of the this compound compared to the control. These proteins are candidate off-targets. Subsequent validation experiments are required to confirm these hits.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in off-target validation.
Caption: LRS-mTORC1 signaling pathway and points of inhibition.
Caption: Integrated workflow for off-target effect validation.
By systematically applying these experimental protocols and analytical frameworks, researchers can build a comprehensive profile of the this compound, or any other small molecule inhibitor. This rigorous, comparative approach is fundamental to advancing drug discovery, ensuring that the journey from the lab to the clinic is guided by a clear and complete understanding of a compound's mechanism of action.
References
- 1. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ensuring the reproducibility of experimental results with Leu-AMS R enantiomer
A Researcher's Guide to Ensuring Reproducibility with Leu-AMS R Enantiomer
In the complex landscape of molecular biology and drug discovery, the reproducibility of experimental results is paramount. Leu-AMS, a potent inhibitor of leucyl-tRNA synthetase (LRS), and its R enantiomer, are critical tools for studying protein synthesis and the mTORC1 signaling pathway.[1][2] However, the multifaceted nature of LRS and the sensitivity of the pathways it governs can lead to variability in experimental outcomes.[3] This guide provides a framework for ensuring the reproducibility of your results when using this compound, offering objective comparisons with alternative methods and detailed experimental protocols.
Mechanism of Action: The Dual Role of LRS
Leucyl-tRNA synthetase (LRS) has two primary functions: its canonical role in protein synthesis and a non-canonical role as a key leucine sensor in the mTORC1 signaling pathway.[2][4] Leu-AMS is a stable analog of the leucyl-adenylate intermediate, effectively inhibiting the aminoacylation activity of LRS. This inhibition blocks the ligation of leucine to its cognate tRNA (tRNALeu), thereby halting protein synthesis. Concurrently, by occupying the leucine-binding site, Leu-AMS also prevents LRS from sensing intracellular leucine levels, which blocks the activation of the mTORC1 pathway.
Caption: LRS catalytic cycle and its inhibition by this compound.
Caption: Role of LRS as a leucine sensor in the mTORC1 pathway.
Key Factors Influencing Experimental Reproducibility
Achieving consistent results with this compound requires meticulous control over several experimental variables. Poor reproducibility can often be traced back to a lack of detailed protocols or unknown requirements for activity.
| Factor | Key Considerations | Recommendations for Standardization |
| Reagent Quality & Handling | Purity of this compound, proper storage, and accurate concentration determination. | Source from a reputable vendor with a certificate of analysis. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term (up to 6 months) and -20°C for short-term (up to 1 month) use. |
| Enzyme Preparation | Purity, concentration, and activity of the LRS enzyme used in in vitro assays. | Use a standardized protocol for LRS expression and purification. Perform quality control on each batch, including SDS-PAGE for purity and an activity assay to determine the active fraction. |
| Cell Culture Conditions | Cell line identity, passage number, confluency, and serum starvation conditions. | Use authenticated, low-passage cell lines. Maintain a consistent cell culture protocol, including seeding density and growth phase at the time of treatment. Optimize serum starvation time to reduce basal mTORC1 activity. |
| Assay Parameters | Buffer composition, pH, temperature, incubation times, and substrate concentrations. | Precisely follow a validated protocol. Ensure all components of reaction buffers are fresh and correctly prepared. Use calibrated equipment for temperature and timing. |
| Data Acquisition & Analysis | Linearity of detection, signal-to-noise ratio, choice of statistical tests, and clear documentation. | For Western blots, ensure you are working within the linear range of detection for both the target protein and loading control. Clearly define criteria for data inclusion/exclusion and pre-specify the statistical analysis plan. |
Comparison of Methodologies: LRS Inhibition & mTORC1 Activity
Several assays can be used to quantify the effects of this compound. The choice of assay can impact the interpretation and reproducibility of results.
Table 1: Comparison of In Vitro LRS Inhibition Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Aminoacylation Assay | Measures the attachment of radiolabeled leucine to its cognate tRNA. | Direct, quantitative measure of the canonical enzyme function. Considered the gold standard. | Requires handling of radioactive materials. Can be complex and time-consuming. |
| Pyrophosphate (PPi) Exchange | Measures the ATP-PPi exchange reaction, the first step of aminoacylation. | Non-radioactive options are available. Simpler than the full aminoacylation assay. | Indirect measurement; does not confirm tRNA charging. Can be prone to artifacts. |
| Thermal Shift Assay (TSA) | Measures changes in protein melting temperature upon ligand binding. | High-throughput, requires small amounts of protein. | Does not directly measure enzymatic inhibition. May not detect all binding events. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient to determine binding affinity. | Low sample consumption, measures binding in solution. | Requires specialized equipment. Does not measure enzymatic activity. |
Table 2: Comparison of Cellular mTORC1 Activity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Western Blot (p-S6K/p-4E-BP1) | Measures the phosphorylation of downstream mTORC1 targets. | Widely accessible, provides information on specific signaling nodes. | Semi-quantitative, can have high variability, antibody-dependent. |
| Immunofluorescence (LRS Lysosomal Localization) | Visualizes the leucine-dependent translocation of LRS to the lysosome, where it activates mTORC1. | Provides spatial information about the signaling cascade. | Can be difficult to quantify, requires high-quality imaging capabilities. |
| Reporter Assays (e.g., Luciferase) | Uses a reporter gene under the control of an mTORC1-responsive element. | High-throughput, quantitative. | Indirect measure of pathway activity, may not capture all regulatory nuances. |
Detailed Experimental Protocols
Standardized, detailed protocols are essential for reproducibility. Below are foundational protocols for assessing this compound activity.
Protocol 1: In Vitro Aminoacylation Assay
This protocol measures the ability of LRS to attach [14C]-Leucine to tRNALeu and its inhibition by this compound.
Caption: Workflow for a standard in vitro aminoacylation assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl₂, 2 mM DTT, 5 mM ATP, 20 µM [14C]-Leucine, and 5 µM cognate tRNALeu.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer without ATP, leucine, or tRNA.
-
Enzyme-Inhibitor Pre-incubation: In a separate tube, pre-incubate purified LRS (e.g., 20 nM) with the desired concentration of this compound or vehicle control for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the aminoacylation reaction by adding the enzyme/inhibitor mixture to the reaction mixture. The final volume should be 50 µL.
-
Incubation: Incubate the reaction tubes at 37°C. Take 10 µL aliquots at various time points (e.g., 5, 10, 20 minutes) to measure the initial reaction velocity.
-
Quenching: Spot the aliquots onto filter pads (e.g., Whatman 3MM) and immediately immerse them in ice-cold 10% trichloroacetic acid (TCA) to precipitate the tRNA and stop the reaction.
-
Washing: Wash the filter pads three times for 10 minutes each in cold 5% TCA, followed by one wash in ethanol to remove unincorporated [14C]-Leucine.
-
Measurement: Dry the filter pads and measure the amount of incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of aminoacylation and determine the IC₅₀ value for this compound.
Protocol 2: Cellular Western Blot for mTORC1 Activity
This protocol assesses the effect of this compound on mTORC1 signaling by measuring the phosphorylation of S6 Kinase (S6K).
Methodology:
-
Cell Culture and Seeding: Plate cells (e.g., HEK293T) in 6-well plates and allow them to grow to 70-80% confluency.
-
Starvation: To reduce basal mTORC1 activity, starve the cells of amino acids by incubating them in amino acid-free DMEM for 2 hours.
-
Inhibitor Treatment: Pre-treat the starved cells with the desired concentration of this compound or a vehicle control for 1 hour.
-
Leucine Stimulation: Stimulate the cells by adding back a complete medium or a medium containing only Leucine (e.g., 50 µM) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the phospho-S6K signal to total S6K and the loading control.
Alternatives to Leu-AMS for Method Validation
Comparing the effects of this compound with other compounds targeting the LRS-mTORC1 axis can help validate findings and ensure the observed phenotype is specific.
Table 3: Comparison of Inhibitors Targeting the LRS-mTORC1 Pathway
| Compound | Mechanism of Action | Effect on LRS Aminoacylation | Effect on mTORC1 Signaling | Use Case for Reproducibility |
| This compound | Competitive inhibitor at the LRS active site. | Inhibits | Inhibits (by blocking leucine sensing) | Primary tool for studying dual LRS functions. |
| Leucinol | Leucine analog, competitive inhibitor at the LRS active site. | Inhibits | Inhibits | A structurally different competitive inhibitor to confirm that the effect is due to active site blockade. |
| BC-LI-0186 | Binds to a site on LRS distinct from the active site, specifically inhibiting the LRS-RagD interaction. | No effect | Inhibits | Excellent control to decouple the aminoacylation and leucine-sensing functions of LRS. Helps confirm that the observed cellular effect is due to mTORC1 inhibition and not protein synthesis shutdown. |
| Rapamycin | Allosteric inhibitor of the mTORC1 complex itself. | No effect | Inhibits | A control to confirm that the downstream cellular phenotype is indeed mediated by mTORC1, bypassing the LRS sensor. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Leucyl-tRNA Synthetase Urzyme: Authenticity of tRNA Synthetase Catalytic Activities and Promiscuous Phosphorylation of Leucyl-5′AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Leu-AMS R Enantiomer
Essential guidelines for the safe handling and disposal of Leu-AMS R enantiomer, a potent leucyl-tRNA synthetase (LRS) inhibitor, are critical for maintaining laboratory safety and environmental compliance. This document provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount due to the cytotoxic nature of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for Leu-AMS and its R enantiomer is presented below. As enantiomers share identical physical and chemical properties, with the exception of their interaction with plane-polarized light and other chiral molecules, this data is applicable to both.
| Property | Value |
| Molecular Formula | C₁₆H₂₅N₇O₇S |
| Molecular Weight | 459.48 g/mol |
| IC₅₀ for LRS | 22.34 nM (for Leu-AMS)[2][3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 49.17 mg/mL) |
| Storage (Powder) | -20°C for 3 years |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month |
Disposal Protocol: A Step-by-Step Guide
The primary disposal route for this compound and its contaminated materials is through an approved hazardous waste disposal facility. This is in line with general laboratory safety guidelines for cytotoxic and research-grade chemical compounds.
Experimental Protocol for Disposal:
-
Segregation of Waste: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Contaminated labware, including pipette tips, tubes, flasks, and weighing papers.
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemicals being discarded.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, dedicated, and clearly labeled hazardous waste container. The container should be leak-proof and have a secure screw-top cap. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration (if applicable).
-
The primary hazards (e.g., "Cytotoxic," "Harmful if swallowed").
-
The date of accumulation.
-
-
Storage of Waste: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Signaling Pathway Inhibition
This compound functions by inhibiting leucyl-tRNA synthetase (LRS), a critical enzyme in protein synthesis. This inhibition disrupts the attachment of leucine to its corresponding tRNA, thereby halting protein production and leading to cell death. This mechanism of action is the basis for its use as an antimicrobial and anti-cancer research agent.
Caption: Inhibition of LRS by this compound.
By adhering to these safety and disposal protocols, researchers can mitigate the risks associated with the handling of this compound, ensuring a safe laboratory environment and responsible environmental stewardship. Always consult your institution's specific guidelines and the most current Safety Data Sheet before handling any chemical.
References
Essential Safety and Logistical Information for Handling Leu-AMS R Enantiomer
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of Leu-AMS R enantiomer, a potent leucyl-tRNA synthetase (LRS) inhibitor with known cytotoxic properties.[1][2] Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach is essential. All procedures should be conducted under the assumption that this compound is hazardous.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is cytotoxic to both cancerous and normal cells, necessitating stringent safety protocols to prevent exposure.[1][2] The following table summarizes the recommended PPE for handling this compound.
| Operation | Required PPE | Rationale |
| Handling solid compound (weighing, aliquoting) | - Disposable lab coat- Double nitrile gloves- Safety goggles with side shields- N95 respirator or higher | Prevents inhalation of fine particles and skin/eye contact. |
| Preparing solutions | - Disposable lab coat- Double nitrile gloves- Chemical splash goggles- Face shield | Protects against splashes of the compound and solvent. |
| Cell culture and in-vitro assays | - Disposable lab coat or gown- Double nitrile gloves- Safety glasses | Standard protection for cell culture work with a hazardous compound. |
| Animal handling (if applicable) | - Disposable gown- Double nitrile gloves- Safety glasses- Respirator (as determined by risk assessment) | Protects against exposure to the compound and contaminated animal waste. |
| Waste disposal | - Disposable lab coat- Heavy-duty nitrile or neoprene gloves- Chemical splash goggles | Protects against splashes and direct contact with hazardous waste. |
Experimental Protocols: Safe Handling Procedures
2.1. Preparation of Stock Solutions
-
Preparation: Before handling the compound, ensure a designated workspace is prepared. This should ideally be within a chemical fume hood or a biological safety cabinet to contain any airborne particles.
-
Donning PPE: Put on all required PPE as outlined in the table above for handling the solid compound.
-
Weighing: Carefully weigh the desired amount of this compound. Use anti-static weigh paper or a dedicated weighing vessel to minimize dispersal of the powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vessel containing the compound. Gently swirl to dissolve. Sonication may be used if necessary.
-
Storage: Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature (-20°C for short-term, -80°C for long-term storage).[1]
-
Decontamination: Wipe down the work surface and any equipment used with a suitable deactivating agent (e.g., a solution of bleach followed by a rinse with 70% ethanol), followed by a final water rinse.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves, gown, goggles, respirator). Dispose of all single-use PPE as hazardous waste.
2.2. Spill Management
In the event of a spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office. Only trained personnel with appropriate PPE should clean up chemical spills. A spill kit containing absorbent materials, appropriate neutralizing agents (if known), and hazardous waste disposal bags should be readily available in the laboratory.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Compound | Labeled, sealed hazardous waste container | Collect in a dedicated, clearly labeled container for solid chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, puncture-resistant hazardous waste container | Segregate from regular lab waste. |
| Liquid Waste (e.g., unused solutions, cell culture media) | Labeled, leak-proof hazardous waste container | Collect in a dedicated container for liquid chemical waste. Do not pour down the drain. |
| Contaminated PPE | Labeled hazardous waste bag | Place all used PPE in a designated hazardous waste bag for incineration. |
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
Visual Guides
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: PPE selection workflow based on the handling task.
Caption: Step-by-step workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
